molecular formula C19H26O3 B15579184 Falcarindiol 3-acetate CAS No. 111264-34-7

Falcarindiol 3-acetate

カタログ番号: B15579184
CAS番号: 111264-34-7
分子量: 302.4 g/mol
InChIキー: UZDRBZORBWOTCF-SDNWHVSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Falcarindiol 3-acetate is a carboxylic ester.

特性

CAS番号

111264-34-7

分子式

C19H26O3

分子量

302.4 g/mol

IUPAC名

[(9E)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-yl] acetate

InChI

InChI=1S/C19H26O3/c1-4-6-7-8-9-10-11-14-18(21)15-12-13-16-19(5-2)22-17(3)20/h5,11,14,18-19,21H,2,4,6-10H2,1,3H3/b14-11+

InChIキー

UZDRBZORBWOTCF-SDNWHVSQSA-N

製品の起源

United States

Foundational & Exploratory

The Biosynthesis of Falcarindiol 3-Acetate in Apiaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate, a polyacetylenic oxylipin found in various members of the Apiaceae family, including carrot (Daucus carota), celery (Apium graveolens), and parsnip (Pastinaca sativa), has garnered significant interest for its potential pharmacological activities. As a derivative of the potent phytoalexin falcarindiol, this acetylated compound plays a role in plant defense and may contribute to the health-promoting properties associated with these vegetables. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis pathway of falcarindiol 3-acetate, with a focus on the core enzymatic steps, regulatory mechanisms, and key experimental methodologies.

The Core Biosynthetic Pathway: From Oleic Acid to Falcarindiol

The biosynthesis of falcarindiol, the immediate precursor to this compound, originates from the common fatty acid, oleic acid (C18:1). The pathway involves a series of desaturation and modification reactions primarily catalyzed by a diverse family of Fatty Acid Desaturase 2 (FAD2) enzymes. These enzymes exhibit remarkable functional plasticity, acting as desaturases and acetylenases to introduce double and triple bonds into the fatty acid chain.

The proposed biosynthetic route is as follows:

  • Oleic Acid to Linoleic Acid: The pathway initiates with the desaturation of oleic acid at the Δ12 position to form linoleic acid (C18:2). This reaction is catalyzed by a canonical FAD2 enzyme.[1][2]

  • Linoleic Acid to Crepenynic Acid: A divergent FAD2-like acetylenase then introduces a triple bond at the Δ12 position of linoleic acid, converting it to crepenynic acid.[1][2]

  • Crepenynic Acid to Dehydrocrepenynic Acid: Subsequently, another FAD2-like enzyme, acting as a Δ14-desaturase, introduces a double bond at the Δ14 position of crepenynic acid to yield dehydrocrepenynic acid.[1]

  • Further Modifications: A series of subsequent, less characterized enzymatic steps, likely involving further desaturations, hydroxylations, and chain-shortening, convert dehydrocrepenynic acid into the C17 polyacetylene, falcarindiol.

The final step in the formation of this compound is the acetylation of falcarindiol at the 3-hydroxyl group. While this enzymatic step is presumed to be catalyzed by an acetyltransferase, the specific enzyme responsible for this reaction in Apiaceae has not yet been definitively identified and characterized in the scientific literature.

Diagram of the Proposed Biosynthesis Pathway of Falcarindiol

Falcarindiol_Biosynthesis oleic_acid Oleic Acid linoleic_acid Linoleic Acid oleic_acid->linoleic_acid FAD2 (Δ12-desaturase) crepenynic_acid Crepenynic Acid linoleic_acid->crepenynic_acid FAD2-like (Δ12-acetylenase) dehydrocrepenynic_acid Dehydrocrepenynic Acid crepenynic_acid->dehydrocrepenynic_acid FAD2-like (Δ14-desaturase) falcarindiol Falcarindiol dehydrocrepenynic_acid->falcarindiol Multiple Steps (Hydroxylation, etc.)

Caption: Proposed biosynthetic pathway of falcarindiol from oleic acid.

Regulation of this compound Biosynthesis

The production of falcarindiol and its derivatives is tightly regulated, often induced in response to biotic and abiotic stresses, classifying them as phytoalexins.

Elicitor-Induced Biosynthesis

Fungal elicitors are potent inducers of polyacetylene biosynthesis in Apiaceae.[3] Studies have shown that treatment of carrot cell cultures with fungal elicitors leads to a significant accumulation of falcarindiol. This response is part of the plant's defense mechanism against invading pathogens. The biosynthesis is primarily localized to the root periderm, the outermost layer of the root, which acts as a first line of defense.

Signaling Pathways

The induction of phytoalexin biosynthesis is mediated by complex signaling networks. Key signaling molecules implicated in the regulation of this pathway include:

  • Jasmonates (JA): Jasmonic acid and its derivatives are central to plant defense signaling. They are known to induce the expression of genes involved in secondary metabolite biosynthesis, including those in the polyacetylene pathway.

  • Ethylene (B1197577) (ET): Ethylene often acts synergistically with jasmonates to regulate defense responses. The crosstalk between jasmonate and ethylene signaling pathways is crucial for a coordinated defense against pathogens.

The perception of elicitors at the cell surface triggers a signaling cascade that likely involves mitogen-activated protein kinases (MAPKs) and transcription factors, ultimately leading to the activation of biosynthetic genes like FAD2.

Diagram of Regulatory Signaling Pathway

Signaling_Pathway elicitor Fungal Elicitor receptor Receptor elicitor->receptor signaling_cascade Signaling Cascade (MAPKs, etc.) receptor->signaling_cascade ja_et Jasmonate & Ethylene Signaling signaling_cascade->ja_et transcription_factors Transcription Factors ja_et->transcription_factors biosynthesis_genes Biosynthesis Genes (e.g., FAD2) transcription_factors->biosynthesis_genes falcarindiol_acetate Falcarindiol & this compound biosynthesis_genes->falcarindiol_acetate

Caption: Simplified signaling pathway for elicitor-induced falcarindiol biosynthesis.

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and environmental conditions. The highest concentrations are typically found in the outer layers of the roots.

Plant SpeciesCultivar/TissueThis compound Concentration (µg/g dry weight)Reference
Daucus carotaRoot PeridermVaries significantly, can be a major polyacetylene[1]
Daucus carotaPeeled RootsLower concentrations compared to periderm[1]

Experimental Protocols

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for the analysis of these compounds.

  • Sample Preparation:

    • Freeze-dry plant material and grind to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol).

    • Sonicate or shake the mixture to ensure efficient extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC-DAD Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

    • Detection: The DAD is set to monitor wavelengths characteristic of polyacetylenes (around 205-220 nm).

    • Quantification: A calibration curve is generated using a purified standard of this compound.

Diagram of Experimental Workflow for Quantification

Quantification_Workflow start Plant Material freeze_dry Freeze-drying & Grinding start->freeze_dry extraction Solvent Extraction freeze_dry->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Workflow for the quantification of this compound.

Heterologous Expression of FAD2 Enzymes

Objective: To functionally characterize the FAD2 enzymes involved in the biosynthesis pathway.

Methodology: Heterologous expression in a host organism like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco) allows for the study of individual enzyme activities.

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest (e.g., carrot root periderm).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the target FAD2 gene using specific primers and PCR.

    • Clone the PCR product into a suitable expression vector.

  • Heterologous Expression:

    • Transform the expression vector into the chosen host organism (e.g., yeast or Agrobacterium tumefaciens for tobacco infiltration).

    • Induce gene expression under appropriate conditions.

    • Provide the precursor fatty acid (e.g., oleic acid or linoleic acid) to the culture medium or infiltrated leaves.

  • Product Analysis:

    • Extract fatty acids from the host cells or plant tissue.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.

Conclusion

The biosynthesis of this compound in Apiaceae is a complex process rooted in fatty acid metabolism and intricately regulated by plant defense signaling networks. While significant progress has been made in elucidating the early steps of the pathway, particularly the roles of the versatile FAD2 enzyme family, the final acetylation step to produce this compound remains an area for future research. The identification and characterization of the responsible acetyltransferase will provide a more complete understanding of this important biosynthetic pathway and may open new avenues for the biotechnological production of this and related bioactive compounds. The methodologies outlined in this guide provide a foundation for researchers to further investigate this fascinating area of plant secondary metabolism.

References

Falcarindiol 3-acetate: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarindiol (B120969) 3-acetate is a naturally occurring polyacetylenic oxylipin found predominantly in plants of the Apiaceae family, such as carrots (Daucus carota) and ground elder (Aegopodium podagraria). As a derivative of the well-studied bioactive compound falcarindiol, it has garnered interest for its potential cytotoxic and chemopreventive properties. This technical guide provides a comprehensive overview of the historical discovery and isolation of Falcarindiol 3-acetate, detailed experimental protocols for its extraction and purification, quantitative data on its occurrence and bioactivity, and an examination of its proposed mechanisms of action.

Discovery and Isolation History

The first documented isolation of this compound dates back to 1977 by Schulte and his colleagues. In their extensive investigation of the chemical constituents of the North African plant Pituranthus tortuosus, a member of the Apiaceae family, they identified and characterized twelve distinct polyacetylenes. Among these was this compound, marking its formal discovery as a novel natural product. This foundational work laid the groundwork for future studies into the distribution and biological significance of this compound in various plant species.

Subsequent phytochemical studies have confirmed the presence of this compound in other Apiaceae vegetables, most notably in carrots, where it co-occurs with its parent compound, falcarindiol, and the related polyacetylene, falcarinol (B191228).[1][2]

Isolation and Purification

The isolation of this compound from plant matrices is a multi-step process that leverages its chemical properties. The general workflow involves solvent extraction followed by chromatographic purification.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Analysis plant_material Plant Material (e.g., Carrot Roots) lyophilized Lyophilized (Freeze-Dried) Powder plant_material->lyophilized extraction Solvent Extraction (e.g., Ethyl Acetate) lyophilized->extraction crude_extract Crude Polyacetylene Extract extraction->crude_extract chromatography Chromatography (e.g., HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a synthesis of modern methods used for the isolation of falcarinol-type polyacetylenes.

  • Plant Material Preparation : Fresh plant material (e.g., carrot roots) is thoroughly washed, chopped, and immediately frozen at -80°C. The frozen material is then lyophilized (freeze-dried) to remove water, and the dried material is ground into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted with a non-polar solvent. Ethyl acetate (B1210297) is commonly used. The powder is mixed with the solvent (e.g., a 1:3 w/v ratio) and agitated, often with the aid of ultrasonication, for several hours at room temperature. This process is typically repeated to maximize yield.

  • Filtration and Concentration : The combined solvent extracts are filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude, oily extract.

  • Chromatographic Purification : The crude extract is subjected to purification, often using High-Performance Liquid Chromatography (HPLC).

    • Column : A reversed-phase C18 column is typically employed.

    • Mobile Phase : A gradient elution is used, commonly starting with a mixture of water and acetonitrile (B52724) (ACN), often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and gradually increasing the proportion of ACN.

    • Detection : Eluting compounds are monitored using a photodiode array (PDA) detector, typically at wavelengths between 210 and 254 nm.

    • Fraction Collection : Fractions corresponding to the peak of this compound are collected.

  • Structure Verification : The purity and identity of the isolated compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data

Quantitative analysis reveals the concentration of this compound in plant sources and its biological potency.

Table 1: Concentration in Plant Sources
Plant SourcePlant PartConcentrationReference
Carrot (Daucus carota)Root Extract1.96 µg/mL[1]
Table 2: Cytotoxicity and Bioactivity Data
Assay TypeCell Line / SystemEffectIC₅₀ ValueReference
Cytotoxicity ComparisonHuman Lymphoid LeukaemiaMore cytotoxic than falcarindiolNot specified[3]
ABCG2 Transporter InhibitionABCG2-overexpressing Sf9 vesiclesInhibition of methotrexate (B535133) uptake19.7 - 41.7 µM[4]
ABCG2 ATPase ActivityABCG2-overexpressing Sf9 vesiclesInhibition of ATPase activity19.3 - 79.3 µM[4]

Biological Activity and Signaling Pathways

While research specifically on this compound is emerging, the mechanism of action is often inferred from its parent compound, falcarindiol. Falcarinol-type polyacetylenes are known to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines.[3][5] Studies on falcarindiol show it can trigger cell death through the induction of Endoplasmic Reticulum (ER) stress.

This proposed pathway involves the inhibition of proteasome function, which leads to an accumulation of misfolded or unfolded proteins within the ER. This accumulation triggers the Unfolded Protein Response (UPR), a signaling cascade that initially attempts to restore homeostasis but ultimately leads to apoptosis if the stress is prolonged or severe.

G FAD Falcarindiol (Proxy for 3-acetate derivative) Proteasome Proteasome FAD->Proteasome Inhibition UbiProt Accumulation of Ubiquitinated Proteins Proteasome->UbiProt Degrades ER_Stress Endoplasmic Reticulum (ER) Stress UbiProt->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Leads to

Caption: Proposed apoptotic pathway via ER stress for Falcarindiol.

Furthermore, studies on human lymphoid leukaemia cells have demonstrated that this compound is more cytotoxic than its parent compound, falcarindiol, suggesting the acetate group may play a role in its enhanced bioactivity.[3] This activity is exerted through the induction of apoptosis and cell cycle arrest.[3] Another key activity is the inhibition of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP), which is implicated in multidrug resistance in cancer.[4] This suggests a potential role for this compound as a chemosensitizing agent.

References

The Potent Bioactivity of Daucus carota Polyacetylenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anticancer, anti-inflammatory, and neuroprotective properties of carrot-derived polyacetylenes, detailing their mechanisms of action and experimental evaluation.

Introduction

Polyacetylenes, a class of bioactive lipids characterized by the presence of multiple carbon-carbon triple bonds, are prominent phytochemicals found in plants of the Apiaceae family, with carrots (Daucus carota L.) being a primary dietary source.[1][2] The most abundant and studied polyacetylenes in carrots are falcarinol (B191228) (FaOH), falcarindiol (B120969) (FaDOH), and falcarindiol-3-acetate (FaDOH3Ac).[2] Emerging research has highlighted their significant pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them promising candidates for drug development and therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity

Polyacetylenes from Daucus carota have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[4] Their mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest.[4][5]

Quantitative Cytotoxicity Data

The cytotoxic effects of falcarinol, falcarindiol, and their derivatives have been quantified in numerous studies, with IC50 values varying depending on the cancer cell line. Falcarinol generally exhibits greater cytotoxic potency than falcarindiol.[6][7] A synergistic anticancer effect has been observed when falcarinol and falcarindiol are used in combination.[5][6]

PolyacetyleneCancer Cell LineIC50 Value (µM)Reference
FalcarinolCaco-2 (Colon)~10.2 - 20.5 (2.5 - 5 µg/mL)[6]
FalcarinolHTB-26 (Breast)10 - 50[8]
FalcarinolPC-3 (Prostate)10 - 50[8]
FalcarinolHepG2 (Liver)10 - 50[8]
FalcarinolJurkat (Leukemia)Not specified, but more active than FaDOH[9]
FalcarindiolCaco-2 (Colon)~40.9 - 81.8 (10 - 20 µg/mL)[6]
FalcarindiolHT-29 (Colon)>50[9]
FalcarindiolHepG2 (Liver)Micromolar range[10]
FalcarindiolH-4-II-E (Hepatoma)Micromolar range[10]
Falcarindiol-3-acetateLeukemia cell linesMore cytotoxic than Falcarinol[7]

Note: Conversion from µg/mL to µM is approximated based on the molecular weights of the compounds.

A biphasic effect, known as hormesis, has been observed for falcarinol in Caco-2 cells, where low concentrations (1-10 µM) promoted proliferation, while higher concentrations (>20 µM) induced apoptosis.[11]

Experimental Protocols for Anticancer Activity Assessment

This protocol is used to assess the effect of polyacetylenes on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Polyacetylene stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the polyacetylene stock solution in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with polyacetylenes for a specified time. Harvest both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and control cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Lysis: Treat cells with polyacetylenes, then lyse the cells to release intracellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated samples to that in untreated controls.

This flow cytometry method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with polyacetylenes.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Anti-inflammatory Activity

Polyacetylenes from Daucus carota exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of carrot polyacetylenes have been demonstrated through the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.

BioactivityCell/SystemTreatmentEffectReference
Nitric Oxide (NO) ProductionMacrophage cellsPolyacetylene-rich fractionUp to 65% reduction[12][13]
IL-6 SecretionPorcine aortic endothelial cells6.6 µg/mL LH-20 fraction77% reduction[12][13]
TNF-α SecretionPorcine aortic endothelial cells13.3 µg/mL LH-20 fraction66% reduction[12][13]
TNF-α, IL-6, IL-1β mRNA expressionMacrophage cellsFalcarindiol (0-15 µM)Dose-dependent suppression[14]
Signaling Pathways in Anti-inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Polyacetylenes, particularly falcarinol and falcarindiol, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its downstream inflammatory targets, including TNF-α, IL-6, and COX-2.[15][16] The exact mechanism of NF-κB inhibition by these compounds is still under investigation but is thought to involve the prevention of the nuclear translocation of the p65 subunit.[14]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active Releases nucleus Nucleus p65_p50_active->nucleus Translocates to DNA DNA cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) DNA->cytokines Transcription Polyacetylenes Falcarinol Falcarindiol Polyacetylenes->p65_p50_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by carrot polyacetylenes.

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[17] Falcarindiol has been shown to activate this pathway by covalently modifying the Cys151 residue in Keap1, a repressor protein of Nrf2.[1] This modification leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[18][19]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Falcarindiol Falcarindiol Keap1 Keap1 Falcarindiol->Keap1 Modifies Cys151 Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2_active Nrf2 (Active) Keap1->Nrf2_active Releases Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation nucleus Nucleus Nrf2_active->nucleus Translocates to ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Transcription

Caption: Activation of the Keap1-Nrf2 pathway by falcarindiol.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium of LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Polyacetylene stock solution

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the polyacetylene for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

This assay determines the ability of polyacetylenes to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX probe (for fluorometric detection)

  • Assay buffer

  • Polyacetylene stock solution

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate (black for fluorometric assays)

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the polyacetylene at various concentrations.

  • Inhibitor Incubation: Incubate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and the COX probe to initiate the reaction.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) over time.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of COX-2 inhibition for each concentration of the polyacetylene. Calculate the IC50 value.

Neuroprotective and Other Biological Activities

Falcarinol has been shown to possess neuroprotective properties, although the specific mechanisms are still under investigation.[20] Additionally, polyacetylenes from Daucus carota have demonstrated antimicrobial and antifungal activities.[1] Falcarinol and falcarindiol have also been found to improve glucose uptake in adipocytes and myotubes, suggesting potential antidiabetic properties.[21]

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the extraction, isolation, and bioactivity screening of polyacetylenes from Daucus carota.

Experimental_Workflow Carrots Daucus carota (Carrots) Extraction Extraction (e.g., Ethyl Acetate) Carrots->Extraction Crude_Extract Crude Polyacetylene Extract Extraction->Crude_Extract Purification Purification (Column Chromatography, HPLC) Crude_Extract->Purification Isolated_PAs Isolated Polyacetylenes (FaOH, FaDOH, etc.) Purification->Isolated_PAs Bioassays Bioactivity Screening Isolated_PAs->Bioassays Anticancer Anticancer Assays (MTT, Apoptosis, etc.) Bioassays->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO, COX-2, etc.) Bioassays->Anti_inflammatory Other_Bioactivities Other Bioactivities (Neuroprotection, etc.) Bioassays->Other_Bioactivities Data_Analysis Data Analysis and Mechanism Elucidation Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Other_Bioactivities->Data_Analysis

Caption: General experimental workflow for polyacetylene bioactivity studies.

Conclusion

The polyacetylenes found in Daucus carota, particularly falcarinol and falcarindiol, represent a class of highly bioactive natural products with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and anti-inflammatory activities, coupled with their influence on key signaling pathways such as NF-κB and Keap1-Nrf2, underscore their importance in disease prevention and treatment. This technical guide provides researchers with a foundational understanding of their biological activities and the experimental methodologies required for their further investigation. Future research should focus on elucidating the detailed molecular mechanisms of action, conducting preclinical and clinical trials, and exploring synergistic effects with other therapeutic agents to fully harness the potential of these promising compounds.

References

In Vitro Cytotoxicity of Falcarindiol 3-Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate (FaDOH3Ac) is a polyacetylenic oxylipin found in various plants of the Apiaceae family, notably carrots (Daucus carota).[1] While much of the research on bioactive polyacetylenes has focused on its precursors, falcarinol (B191228) (FaOH) and falcarindiol (FaDOH), emerging evidence suggests that FaDOH3Ac possesses significant cytotoxic and antiproliferative properties, particularly against hematological malignancies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Falcarindiol 3-acetate, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways.

Quantitative Cytotoxicity Data

This compound has demonstrated notable cytotoxic effects against human lymphoid leukaemia cell lines. A key study by Zaini et al. (2012) established that FaDOH3Ac is more cytotoxic than its parent compound, falcarindiol.[1] The inhibitory concentrations (IC50) of this compound against several human lymphoid leukaemia cell lines are presented below.

Cell LineCompoundIC50 (µg/mL)IC50 (µM)Exposure Time (hours)
MOLT-4 This compound0.230.7672
Falcarinol0.170.6972
Falcarindiol0.461.8872
CCRF-CEM This compound0.290.9672
Falcarinol0.220.9072
Falcarindiol0.582.3772
Jurkat This compound0.351.1672
Falcarinol0.281.1572
Falcarindiol0.712.9072

Data extracted from Zaini et al., 2012. The study utilized a Cell Titer Glo assay to determine cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the in vitro cytotoxicity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human lymphoid leukaemia cell lines (MOLT-4, CCRF-CEM, Jurkat) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the complete culture medium to achieve the desired final concentrations for treatment.

Cytotoxicity Assay (Cell Titer Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a solvent control (if applicable).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the Cell Titer Glo® reagent to room temperature.

    • Add 100 µL of Cell Titer Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are mediated through the induction of apoptosis and cell cycle arrest.[1] While specific signaling pathways for FaDOH3Ac are still under investigation, the mechanisms of action for related falcarinol-type polyacetylenes provide insights into its potential pathways.

Induction of Apoptosis

Falcarinol-type polyacetylenes have been shown to induce apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The study by Zaini et al. (2012) confirmed the induction of apoptosis by this compound in lymphoid leukaemia cells.[1]

FADOH3Ac This compound Apoptosis Apoptosis FADOH3Ac->Apoptosis CellCycleArrest Cell Cycle Arrest FADOH3Ac->CellCycleArrest Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity CellCycleArrest->Cytotoxicity

Figure 1: Overview of the cytotoxic mechanism of this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound induces cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1] This is a common mechanism for many anticancer agents, as it prevents the replication of damaged DNA and can ultimately lead to apoptosis.

Potential Signaling Pathways (Inferred from Related Compounds)

Based on studies of falcarinol and falcarindiol, the following signaling pathways are likely to be involved in the cytotoxic effects of this compound:

  • NF-κB Pathway: Falcarinol-type polyacetylenes have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.

  • Unfolded Protein Response (UPR) Pathway: These compounds can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR. Prolonged ER stress can trigger apoptosis.

cluster_cell Cell cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes FADOH3Ac This compound NFkB NF-κB Pathway Inhibition FADOH3Ac->NFkB UPR UPR Activation (ER Stress) FADOH3Ac->UPR Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest UPR->Apoptosis

Figure 2: Inferred signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

cluster_assays Cytotoxicity & Mechanistic Assays start Start culture Cell Culture (e.g., MOLT-4, CCRF-CEM) start->culture treatment Treatment with This compound culture->treatment viability Cell Viability Assay (e.g., Cell Titer Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cell_cycle->analysis end End analysis->end

Figure 3: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This compound is a promising bioactive compound with significant cytotoxic and antiproliferative effects against human lymphoid leukaemia cells. Its mechanism of action involves the induction of apoptosis and cell cycle arrest. Further research is warranted to fully elucidate the specific signaling pathways involved and to explore its therapeutic potential in a broader range of cancer types. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in investigating the anticancer properties of this natural product.

References

Anti-inflammatory properties of Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anti-inflammatory Properties of Falcarindiol and its 3-Acetate Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarindiol 3-acetate is a naturally occurring polyacetylenic oxylipin found in various plants of the Apiaceae family, including carrots (Daucus carota).[1][2] It is a derivative of the more extensively studied compound, Falcarindiol. While direct research on the bioactivity of this compound is limited, the significant anti-inflammatory properties of its parent compound, Falcarindiol, suggest it as a molecule of high interest. This guide synthesizes the current understanding of the anti-inflammatory mechanisms of Falcarindiol, presenting quantitative data, detailed experimental protocols, and key signaling pathways. Due to the scarcity of specific data for this compound, this document primarily focuses on the well-documented activities of Falcarindiol, providing a foundational framework for future research into its acetylated derivative. It is plausible that this compound may act as a prodrug, being hydrolyzed to the active Falcarindiol form in biological systems, though this remains to be experimentally verified.

Introduction

Falcarindiol-type polyacetylenes are a class of bioactive compounds recognized for their cytotoxic, antimicrobial, and anti-inflammatory activities.[3][4] These compounds, including Falcarinol (FaOH), Falcarindiol (FaDOH), and this compound (FaDOH3Ac), are characteristic secondary metabolites of vegetables like carrots, celery, and parsnip.[1] While Falcarinol is often more cytotoxic, Falcarindiol has demonstrated pronounced anti-inflammatory effects.[4] This guide focuses on the molecular mechanisms underpinning the anti-inflammatory action of Falcarindiol as a proxy for understanding the potential of this compound.

Molecular Mechanism of Action

The anti-inflammatory effects of Falcarindiol are primarily attributed to its ability to modulate key signaling cascades in immune cells, particularly macrophages, in response to pro-inflammatory stimuli like Lipopolysaccharide (LPS).

Inhibition of Pro-inflammatory Mediators

In vitro studies using murine macrophage RAW 264.7 cells show that pre-treatment with Falcarindiol significantly suppresses the LPS-induced expression and production of major pro-inflammatory molecules, including:

  • Nitric Oxide (NO)

  • Inducible Nitric Oxide Synthase (iNOS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Interleukin-1 beta (IL-1β)[5]

  • Cyclooxygenase-2 (COX-2)[6]

Modulation of Intracellular Signaling Pathways

Mechanistic studies have revealed that Falcarindiol exerts its effects by targeting specific intracellular signaling pathways.

  • MAPK and JAK-STAT Pathways: Research demonstrates that Falcarindiol attenuates the LPS-induced phosphorylation (activation) of JNK and ERK, two key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. Furthermore, it suppresses the activation of STAT1 and STAT3, which are critical transducers in the JAK-STAT pathway.[5]

  • NF-κB Pathway: There are conflicting reports regarding the effect of Falcarindiol on the Nuclear Factor-kappa B (NF-κB) pathway. One detailed study on RAW 264.7 cells found that Falcarindiol did not influence LPS-induced activation of p38 MAPK or the NF-κB pathway.[5] However, other studies on rat primary astrocytes and in rat models of colorectal cancer suggest that Falcarindiol and related polyacetylenes do inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB, and blocking the activation of IκB kinase (IKK).[6][7] This discrepancy may be due to differences in the cell types or experimental models used and warrants further investigation.

The following diagram illustrates the known points of inhibition by Falcarindiol in the LPS-induced inflammatory signaling cascade.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK Activates IKK IKK TLR4->IKK Activates JAK JAKs TLR4->JAK Activates JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 AP1 AP-1 JNK->AP1 Activate ERK->AP1 Activate p38->AP1 Activate AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65/p50 Degradation Degradation IkB->Degradation NFkB_nuc NF-κB NFkB_p65->NFkB_nuc Translocation NFkB_complex p65/p50-IκBα (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_p65 STAT STAT1 / STAT3 JAK->STAT Phosphorylates STAT_nuc STATs STAT->STAT_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1_nuc->Genes Transcription NFkB_nuc->Genes Transcription STAT_nuc->Genes Transcription FAD Falcarindiol FAD->JNK Inhibits FAD->ERK Inhibits FAD->IKK Inhibits (Cell-type dependent) FAD->JAK Inhibits FAD->STAT Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling pathways by Falcarindiol.

Quantitative Data Summary

Quantitative data on the anti-inflammatory effects of this compound are not currently available in the public literature. The following tables summarize the reported inhibitory concentrations for the parent compound, Falcarindiol .

Table 1: In Vitro Inhibitory Activity of Falcarindiol on Inflammatory Enzymes

Target EnzymeAssay SystemIC₅₀ Value (µM)Reference
iNOSLPS/IFN-γ stimulated rat primary astrocytes21.1[7]
COX-1In vitro enzyme assay0.3[8]

Note: The IC₅₀ for COX-1 indicates that Falcarindiol is approximately 30 times more potent than the reference drug Indomethacin (IC₅₀ = 9 µM) in the same assay.[8]

Table 2: In Vitro Cytotoxicity of Falcarindiol and Related Polyacetylenes

CompoundCell LineIC₅₀ or Toxic Concentration (µM)Reference
FalcarindiolHuman colon adenocarcinoma (HT-29)>50[1]
FalcarindiolHuman mesenchymal stem cells (hMSC)>20[1]
FalcarindiolRat intestinal epithelial cells (IEC-6)20 (IC₅₀)[9]
FalcarinolIntestinal cell lines~4-10[1]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for assessing the anti-inflammatory properties of compounds like this compound in a macrophage cell line model. These protocols are based on common practices reported in the literature.[10][11][12][13][14]

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the adhered cells with various concentrations of the test compound (e.g., this compound) for 24 hours.

  • MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells. Include control wells (no treatment, LPS only, compound only). Incubate for 18-24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The nitrite (B80452) concentration is calculated using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Follow steps 1-4 from the Nitric Oxide Production Assay (Section 4.3).

  • ELISA: Use the collected supernatant to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protein Expression Analysis (Western Blot)
  • Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-JNK, phospho-ERK, phospho-STAT1) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram provides a visual representation of a typical experimental workflow for screening anti-inflammatory compounds.

G A 1. Seed RAW 246.7 Cells (e.g., 96-well plate) B 2. Incubate 24h (Adherence) A->B C 3. Pre-treat with This compound (Various concentrations, 1h) B->C D 4. Stimulate with LPS (e.g., 1 ug/mL, 18-24h) C->D E 5. Collect Supernatant & Lyse Cells D->E I MTT Assay (Cytotoxicity) D->I Parallel Plate F Griess Assay (NO Production) E->F G ELISA (TNF-α, IL-6) E->G H Western Blot (iNOS, p-ERK, etc.) E->H

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Falcarindiol exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators through the suppression of the MAPK and JAK-STAT signaling pathways. While its effect on the NF-κB pathway requires further clarification, its potent inhibitory action on enzymes like COX-1 and iNOS highlights its therapeutic potential.

There is a clear knowledge gap regarding the specific anti-inflammatory activity of this compound. Future research should prioritize:

  • Directly assessing the anti-inflammatory efficacy of this compound in models like LPS-stimulated macrophages.

  • Performing comparative studies between Falcarindiol and its 3-acetate derivative to understand structure-activity relationships.

  • Investigating the metabolic fate of this compound, specifically whether it is hydrolyzed to Falcarindiol, to determine if it functions as a prodrug.

Addressing these questions will be critical for unlocking the full therapeutic potential of this class of natural compounds in the treatment of inflammatory diseases.

References

The Core Mechanisms of Action of Falcarinol-Type Polyacetylenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of falcarinol-type polyacetylenes, a class of natural compounds found predominantly in Apiaceae family vegetables like carrots, celery, and parsley.[1][2] These compounds, including falcarinol (B191228) (FaOH) and falcarindiol (B120969) (FaDOH), have garnered significant scientific interest for their potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4] This document synthesizes current research to detail their interactions with key cellular signaling pathways, presents quantitative data from various studies, outlines common experimental protocols for their investigation, and provides visual diagrams to elucidate complex molecular interactions.

Core Mechanisms of Action

Falcarinol-type polyacetylenes exert their biological effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival. Their alkylating properties, stemming from the presence of carbon-carbon triple bonds, are thought to be central to their ability to form covalent bonds with molecular targets, thereby altering protein function.[5][6]

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory and chemopreventive effects of falcarinol-type polyacetylenes is the potent inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][5] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][5]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by agents like lipopolysaccharide (LPS) or pro-inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[1][2]

Falcarinol-type compounds intervene in this process by:

  • Inhibiting IκB-α Degradation: FaOH has been shown to prevent the degradation of IκB-α in LPS-stimulated RAW264.7 macrophage cells.[1][2]

  • Blocking p65 Nuclear Translocation: By stabilizing IκB-α, FaOH effectively prevents the nuclear accumulation of the active p65 subunit.[1][2]

This inhibition leads to a significant downregulation of NF-κB target genes, including TNF-α, IL-6, and COX-2, which are key mediators of inflammation and are often implicated in carcinogenesis.[1][5][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB IkB_p Degraded IκBα IkB->IkB_p Leads to NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Falcarinol Falcarinol-type Polyacetylenes Falcarinol->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Promotes Transcription

Caption: Inhibition of the Canonical NF-κB Pathway by Falcarinol.
Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. The transcription factor Nrf2 regulates the expression of a host of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase-1 (NQO1).[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.

Falcarinol-type polyacetylenes, particularly falcarindiol (FaDOH), are potent activators of this pathway.[2][8] As electrophilic compounds, they can covalently modify specific cysteine residues on Keap1.[8][10] Specifically, FaDOH has been shown to induce the S-alkylation of cysteine 151 on Keap1.[2][10]

This modification alters the conformation of Keap1, causing it to release Nrf2.[8] The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates their transcription.[8] This upregulation of the cellular antioxidant response helps mitigate inflammation and protects cells from oxidative damage, contributing to the chemopreventive effects of these compounds.[8][11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Keap1_mod Modified Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Falcarindiol Falcarindiol (FaDOH) Falcarindiol->Keap1 Covalently Modifies (S-alkylation) sMaf sMaf Nrf2_n->sMaf dimer Nrf2/sMaf Complex ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Genes Promotes Transcription dimer->ARE Binds Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Membrane Transfer (PVDF) C->D E 5. Blocking (5% Milk/BSA) D->E F 6. Primary Antibody (e.g., anti-p65) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Imaging & Data Analysis H->I

References

The Role of Falcarindiol 3-Acetate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate is a member of the falcarinol-type polyacetylene family, a class of bioactive lipids found predominantly in plants of the Apiaceae family, such as carrots (Daucus carota), celery, and parsnip.[1][2] These compounds are integral to the plant's innate defense system, acting as phytoalexins and phytoanticipins to ward off a variety of pathogens and herbivores.[3][4] This technical guide provides an in-depth analysis of the role of falcarindiol 3-acetate in plant defense mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Biosynthesis and Distribution of this compound

This compound, along with other C17-polyacetylenes like falcarinol (B191228) and falcarindiol, is synthesized from oleic acid.[5] The biosynthesis is a complex process involving a series of desaturation and hydroxylation steps. The final acetylation step, converting falcarindiol to this compound, is a crucial modification that can alter the compound's stability and bioactivity.

The concentration of this compound varies significantly among different plant tissues. The highest concentrations are typically found in the outer layers of the root, particularly the periderm, which is the first line of defense against soil-borne pathogens.[6]

Table 1: Concentration of this compound and Related Polyacetylenes in Carrot (Daucus carota) Tissues

CompoundTissueConcentration Range (µg/g fresh weight)Reference
This compoundCarrot Juice0.073[2]
This compoundCarrot Root8 - 40[7]
FalcarinolCarrot Root8 - 27[7]
FalcarindiolCarrot Root16 - 84[7]
FalcarindiolYoung Root Periderm~1500 (dry weight)[5]

Role in Plant Defense Mechanisms

This compound and its related polyacetylenes are key players in the plant's defense arsenal, exhibiting potent antifungal and insecticidal properties. Their production is often induced in response to pathogen attack or wounding, a hallmark of phytoalexins.

Antifungal Activity

Falcarinol-type polyacetylenes, including this compound, are highly effective against a broad spectrum of fungal pathogens. They act by disrupting cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death. Studies have demonstrated their efficacy against significant plant pathogens like Botrytis cinerea and Mycocentrospora acerina.[8][9]

Table 2: Antifungal Activity of Falcarinol-Type Polyacetylenes

CompoundFungal SpeciesActivity MetricValueReference
FalcarindiolBotrytis cinereaInhibition of germination/germ tube growthHigher toxicity than Falcarinol[4]
FalcarindiolMycocentrospora acerinaIC50 (chlamydospore germination)122 µM[10]
Insecticidal Activity

The role of falcarinol-type polyacetylenes in defense against insect herbivores is an emerging area of research. These compounds can act as feeding deterrents, growth inhibitors, and even as direct toxins to various insect pests. While specific data for this compound is limited, the general insecticidal properties of polyacetylenes suggest its involvement in anti-herbivore defense.

Signaling Pathways in Plant Defense

The biosynthesis and accumulation of phytoalexins like this compound are tightly regulated by complex signaling networks within the plant. The primary signaling molecules involved in plant defense are jasmonic acid (JA) and salicylic (B10762653) acid (SA). While direct evidence linking this compound to the modulation of these pathways is still emerging, it is widely accepted that the production of such defense compounds is a downstream effect of JA and SA signaling activation upon pathogen or herbivore recognition.

Plant_Defense_Signaling Pathogen Pathogen Attack (e.g., Fungi, Bacteria) PAMPs PAMPs/DAMPs Pathogen->PAMPs Herbivore Herbivore Feeding (e.g., Insects) Herbivore->PAMPs elicitors Receptors Pattern Recognition Receptors (PRRs) PAMPs->Receptors SA_pathway Salicylic Acid (SA) Signaling Pathway Receptors->SA_pathway Biotrophs JA_pathway Jasmonic Acid (JA) Signaling Pathway Receptors->JA_pathway Necrotrophs/Herbivores Defense_Genes Activation of Defense-Related Genes SA_pathway->Defense_Genes JA_pathway->Defense_Genes Biosynthesis Polyacetylene Biosynthesis Genes (e.g., FAD2) Defense_Genes->Biosynthesis Falcarindiol_3_acetate This compound Accumulation Biosynthesis->Falcarindiol_3_acetate Defense_Response Plant Defense Response (Antifungal, Insecticidal) Falcarindiol_3_acetate->Defense_Response

Figure 1: Generalized plant defense signaling pathway leading to the production of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol outlines a general method for the extraction and quantification of this compound from carrot root periderm.

Materials:

  • Carrot roots

  • Liquid nitrogen

  • Freeze-dryer

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a DAD or CAD detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • This compound standard

Procedure:

  • Sample Preparation: Wash carrot roots and carefully peel the outer layer (periderm). Immediately freeze the peelings in liquid nitrogen and lyophilize until completely dry. Grind the dried tissue into a fine powder.

  • Extraction: Extract the powdered tissue with ethyl acetate (e.g., 1 g of tissue in 20 mL of solvent) using ultrasonication for 30 minutes at room temperature. Repeat the extraction twice.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter the extract and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C to prevent degradation.[2]

  • Quantification: Redissolve the concentrated extract in a known volume of acetonitrile. Analyze the sample using an HPLC system equipped with a C18 column. A typical mobile phase is a gradient of water and acetonitrile.[11] Detection can be performed using a Diode Array Detector (DAD) at 205 nm or a Charged Aerosol Detector (CAD) for universal detection.[12][13] Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a pure standard.

Extraction_Workflow start Carrot Root Periderm freeze Freeze in Liquid N2 & Lyophilize start->freeze grind Grind to Fine Powder freeze->grind extract Ultrasonic Extraction with Ethyl Acetate grind->extract concentrate Dry & Concentrate (Rotary Evaporator) extract->concentrate hplc HPLC-DAD/CAD Analysis concentrate->hplc end Quantification hplc->end

Figure 2: Workflow for the extraction and quantification of this compound.

In Vitro Antifungal Bioassay (Agar Well Diffusion Method)

This protocol describes a method to assess the antifungal activity of this compound against a plant pathogenic fungus.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (B569324) (PDA)

  • Petri dishes

  • Fungal pathogen culture (e.g., Botrytis cinerea)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare Fungal Plates: Pour sterile molten PDA into Petri dishes and allow them to solidify. Inoculate the center of each plate with a small plug of the fungal mycelium.

  • Prepare Test Compound: Dissolve this compound in DMSO to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

  • Create Wells: Once the fungal colony has reached a certain diameter (e.g., 2-3 cm), use a sterile cork borer to create wells in the agar at a set distance from the edge of the mycelium.

  • Apply Test Compound: Add a fixed volume (e.g., 50 µL) of each dilution of this compound to the wells. Use DMSO as a negative control and a known fungicide as a positive control.

  • Incubation and Measurement: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C). After a set incubation period (e.g., 48-72 hours), measure the diameter of the zone of inhibition (the area around the well where fungal growth is prevented).[3]

Conclusion and Future Perspectives

This compound is a vital component of the chemical defense system in Apiaceae plants, demonstrating significant antifungal and likely insecticidal properties. Its biosynthesis and accumulation are integral parts of the plant's induced defense response, which is orchestrated by complex signaling pathways. Further research is needed to elucidate the precise molecular mechanisms by which this compound interacts with pathogen and herbivore targets, as well as to fully understand its interplay with the jasmonic acid and salicylic acid signaling cascades. A deeper understanding of these processes holds promise for the development of novel, plant-derived fungicides and insecticides, and for the breeding of crop varieties with enhanced natural resistance to pests and diseases.

References

Preliminary Screening of Falcarindiol 3-acetate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate is a polyacetylene compound found in various plants of the Apiaceae family, such as carrots and celery.[1][2] As a member of the falcarinol-type polyacetylenes, it is structurally related to falcarinol (B191228) and falcarindiol, compounds that have garnered significant interest for their potential anticancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening of the bioactivity of Falcarindiol 3-acetate, including quantitative data from related compounds, detailed experimental protocols, and a review of the key signaling pathways involved in its mechanism of action. While research specifically on this compound is still emerging, the data presented herein, drawn from studies on closely related analogues, offers a strong foundation for future investigation and drug development efforts.

Data Presentation: Bioactivity of Falcarindiol-type Polyacetylenes

The following tables summarize the quantitative data on the antiproliferative and anti-inflammatory activities of falcarindiol and falcarinol, which are structurally similar to this compound and provide insight into its expected bioactivity.

Table 1: Antiproliferative Activity of Falcarindiol and Related Compounds

CompoundCell LineAssayEndpointConcentrationResult
FalcarindiolHCT-116 (Human Colorectal Carcinoma)MTS AssayIC501.7 µMPotent antiproliferative effect.[4][5]
FalcarindiolHT-29 (Human Colorectal Adenocarcinoma)MTS AssayIC5013.2 µMSignificant antiproliferative effect.[5]
FalcarindiolCaco-2 (Human Colorectal Adenocarcinoma)Resazurin Metabolism Assay50% Inhibition10-20 µg/mLModerate inhibitory effect on cell proliferation.[1][6]
FalcarinolCaco-2 (Human Colorectal Adenocarcinoma)Resazurin Metabolism Assay50% Inhibition2.5-5 µg/mLHigher inhibitory potency compared to falcarindiol.[1][6]
This compoundLeukemia cell linesNot specifiedCell ProliferationNot specifiedBiphasic effect (hormesis) observed.[7]
Carrot Extract (containing Falcarinol, Falcarindiol, and this compound)Caco-2 (Human Colorectal Adenocarcinoma)Resazurin Metabolism AssayProliferation Inhibition1% extract (containing 1.96 µg/mL this compound)Reduced cell proliferation to 36%.[6]

Table 2: Anti-inflammatory Activity of Falcarindiol

CompoundCell LineAssayEndpointConcentrationResult
FalcarindiolRAW 264.7 (Murine Macrophages)qRT-PCRmRNA expression of iNOS, TNFα, IL-6, IL-1β0-15 µMSuppressed LPS-stimulated mRNA expression.[8][9][10]
FalcarindiolRAW 264.7 (Murine Macrophages)ELISAProduction of TNFα, IL-6, IL-1β0-15 µMReduced LPS-induced cytokine production.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., HCT-116, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for determining if this compound induces apoptosis in cancer cells.

Materials:

  • This compound

  • Target cancer cell line

  • Complete DMEM

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals of Annexin V-FITC and PI.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the potential of this compound to inhibit inflammation.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) in the supernatant as an indicator of NO production and calculate the percentage of inhibition.

Mandatory Visualizations

Signaling Pathways

Falcarindiol-type polyacetylenes have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams illustrate these pathways.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT-116, RAW 264.7) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Anti_Inflammatory Anti-inflammatory Assay (NO Production) Cell_Culture->Anti_Inflammatory Compound_Prep This compound Stock Solution & Dilutions Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->Anti_Inflammatory IC50 IC50 Determination Viability->IC50 Apoptotic_Pop Apoptotic Population Analysis Apoptosis->Apoptotic_Pop NO_Inhibition NO Inhibition Calculation Anti_Inflammatory->NO_Inhibition

Experimental workflow for screening this compound bioactivity.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (TNFα, IL-6, iNOS) Nucleus->Gene_Transcription F3A Falcarindiol 3-acetate F3A->IKK Inhibition MAPK_STAT_Pathway LPS LPS Receptor Receptor LPS->Receptor JNK JNK Receptor->JNK ERK ERK Receptor->ERK STAT1 STAT1 Receptor->STAT1 STAT3 STAT3 Receptor->STAT3 Nucleus Nucleus JNK->Nucleus ERK->Nucleus STAT1->Nucleus STAT3->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes F3A Falcarindiol 3-acetate F3A->JNK Inhibition F3A->ERK Inhibition F3A->STAT1 Inhibition F3A->STAT3 Inhibition

References

Methodological & Application

Application Notes & Protocols: Isolation of Falcarindiol 3-acetate from Carrot Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and characterization of Falcarindiol (B120969) 3-acetate, a bioactive polyacetylene found in carrots (Daucus carota). Falcarindiol 3-acetate, along with related compounds like falcarinol (B191228) and falcarindiol, has garnered significant interest for its potential anti-inflammatory and anti-cancer properties.[1][2] This document outlines the necessary steps for isolating this compound for further research and development.

Data Presentation: Quantitative Analysis of Polyacetylenes in Carrots

The concentration of this compound and other related polyacetylenes can vary significantly depending on the carrot genotype, cultivation conditions, and storage.[3][4][5] The following tables summarize reported concentrations from various studies.

Table 1: Concentration of Falcarinol-type Polyacetylenes in Carrot Roots (Fresh Weight)

CompoundConcentration Range (mg/kg FW)Reference
Falcarinol (FaOH)7.0 - 40.6[4]
Falcarindiol (FaDOH)16 - 84[4]
This compound (FaDOH3Ac)8 - 40[4]

Table 2: Example Concentrations in Different Carrot Extracts

ExtractFalcarinol (µg/mL)Falcarindiol (µg/mL)This compound (µg/mL)Reference
Carrot Extract 12.815.961.96[6]
Carrot Extract 26.46--[6]

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound from carrot extracts.

Extraction of Polyacetylenes from Carrot Material

This protocol is adapted from methodologies described in multiple studies.[6][7]

Materials:

  • Carrot roots (fresh or frozen)

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Blender or homogenizer

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Start with approximately 20 g of carrot roots. If fresh, wash and shred the carrots. Frozen carrot shreds can also be used directly.[6] For callus samples, 20g can be used.[7]

  • Initial Extraction:

    • Homogenize the carrot material with 60 mL of ethyl acetate.

    • Incubate the mixture in an ultrasonic bath for 10 minutes at room temperature.[7]

    • Allow the mixture to stand overnight to ensure thorough extraction.[7]

  • Filtration: Separate the extract from the solid carrot material by filtration.

  • Re-extraction: Re-extract the remaining carrot solids with an additional 60 mL of ethyl acetate for 3 hours to maximize the yield.[7]

  • Combine and Dry: Combine the filtrates from both extractions. Dry the combined ethyl acetate extract by adding anhydrous sodium sulfate and then filtering.[6]

  • Concentration: Remove the solvent from the dried extract using a rotary evaporator at a low temperature (e.g., 25°C) in dim light to prevent degradation of the light- and heat-sensitive polyacetylenes.[6][8]

  • Final Preparation: Dissolve the resulting residue in a small volume (e.g., 1-5 mL) of a suitable solvent for further analysis, such as a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (9:1) or ethanol.[6][7] Filter the final solution through a 0.45 µm filter.[7]

Purification by Flash Column Chromatography

This is a common method for the initial separation of compounds from the crude extract.[8]

Materials:

  • Silica (B1680970) gel 60

  • Glass chromatography column

  • n-hexane, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Fraction collector

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel 60, slurried in n-hexane.

  • Sample Loading: Load the concentrated carrot extract onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:EtOAc (9:1)

    • n-hexane:EtOAc (4:1)

    • n-hexane:EtOAc (7:3)

    • n-hexane:EtOAc (3:2)

    • n-hexane:EtOAc (1:1)

    • n-hexane:EtOAc (2:3)

    • n-hexane:EtOAc (3:7)

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

HPLC is used for both the analysis of fractions from column chromatography and for the final quantification of the purified compound.[7]

Instrumentation and Parameters:

  • HPLC System: Agilent 1260 or similar, equipped with a Diode Array Detector (DAD).[7]

  • Column: Eclipse XDB C18, 4.6 x 150 mm, 3.5 µm.[7]

  • Column Temperature: 25°C.[7]

  • Mobile Phase: Acetonitrile:Water (50:50).[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Detection Wavelength: 205 nm.[7]

  • Injection Volume: 10 µL.[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard in a suitable solvent (e.g., ethyl acetate). From the stock solution, prepare a series of standard dilutions for creating a calibration curve.

  • Sample Analysis: Inject the prepared carrot extract or purified fractions into the HPLC system.

  • Quantification: Compare the peak area of this compound in the samples to the calibration curve to determine its concentration.

Characterization by Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for the structural confirmation of the isolated compound.[3][9]

Instrumentation and Parameters (example):

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes can be used. The negative ionisation mode has been shown to be effective.[9]

  • MS/MS Fragmentation: Tandem mass spectrometry reveals characteristic fragmentation patterns. For this compound, key product ions are observed at m/z 147.0/149.1 (from C7-C8 bond cleavage) and transitions like m/z 301.2 → 255.2/203.1 (from C3-C4 bond cleavage) can be monitored.[3][9]

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for isolating this compound and the key signaling pathways it is known to modulate.

experimental_workflow node_process node_process node_material node_material node_analysis node_analysis node_output node_output A Carrot Material (Fresh/Frozen) B Homogenization & Ultrasonic Extraction (Ethyl Acetate) A->B C Filtration & Re-extraction B->C D Drying (Na2SO4) & Concentration (Rotary Evaporation) C->D E Crude Carrot Extract D->E F Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) E->F G Fraction Collection F->G H HPLC-UV/VIS Analysis G->H I Purified this compound H->I J LC-MS/MS Characterization I->J

Caption: Experimental workflow for the isolation of this compound.

signaling_pathways Modulation of Signaling Pathways by this compound cluster_inflammation Inflammatory Response cluster_cell_survival Cell Growth & Survival node_compound node_compound node_pathway node_pathway node_effect node_effect F3A This compound NFKB NF-κB Pathway F3A->NFKB Inhibits MAPK MAPK Pathway F3A->MAPK Attenuates JAKSTAT JAK-STAT Pathway F3A->JAKSTAT Inhibits PI3K PI3K/AKT/mTOR Pathway F3A->PI3K Dephosphorylates Inflammation ↓ Inflammation (e.g., ↓ TNF-α, IL-6, COX-2) NFKB->Inflammation MAPK->Inflammation JAKSTAT->Inflammation Apoptosis ↑ Apoptosis ↑ Autophagy PI3K->Apoptosis Proliferation ↓ Cell Proliferation ↓ Cell Cycle Progression PI3K->Proliferation

Caption: Signaling pathways modulated by this compound.

Falcarindiol-type polyacetylenes have been shown to exert their biological effects through the modulation of several key signaling pathways.[1] For instance, they can inhibit the NF-κB pathway, which is a critical regulator of inflammation, by preventing the nuclear translocation of NF-κB and subsequently reducing the expression of inflammatory markers like TNF-α, IL-6, and COX-2.[1] Falcarindiol has also been demonstrated to attenuate the MAPK and JAK-STAT signaling pathways, both of which are involved in inflammatory responses.[10] Furthermore, in the context of cancer, falcarindiol has been shown to induce apoptotic and autophagic cell death by suppressing the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[11] These interactions underscore the therapeutic potential of this compound and related compounds.

References

Application Notes and Protocols for the Synthesis of Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of Falcarindiol (B120969) 3-acetate for research purposes. Falcarindiol 3-acetate, a polyacetylenic oxylipin found in various Apiaceae family plants, has garnered interest for its potential biological activities. This guide outlines a plausible synthetic route starting from the readily available natural product, Falcarindiol. The protocol details the selective acetylation, purification, and characterization of the final compound. Additionally, this document includes information on the known biological signaling pathways influenced by Falcarindiol and its derivatives, providing context for its application in research and drug development. All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a naturally occurring polyacetylene, structurally related to Falcarindiol and Falcarinol, which are abundant in plants such as carrots (Daucus carota)[1][2]. These compounds have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making them of interest to the scientific community for further investigation[3][4]. The synthesis of this compound is essential for producing pure standards for research, enabling detailed studies of its biological mechanisms and potential therapeutic applications. This document provides a comprehensive guide for its synthesis and characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₉H₂₆O₃[5]
Molecular Weight302.41 g/mol [5]
CAS Number111264-34-7[1]
AppearanceColorless oil[3]
Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR (300 MHz, CDCl₃)δ 0.88 (3H, t, 7.1 Hz, H-17), 1.28 (8H, m, H-13−H-16), 1.37 (2H, m, H-12), 2.04 (2H, dt, 7.0, 7.5 Hz, H-11), 2.09 (3H, s, -OAc), 5.20-5.40 (m, H-2, H-3), 5.45-5.60 (m, H-9, H-10), 5.80-5.95 (m, H-1)[6] (Interpreted from a mixture)
¹³C NMR Not explicitly found in the search results. Characterization requires acquisition of this data.
Mass Spectrometry (LC-MS/MS)Fragmentation of the C7-C8 bond generates product ions at m/z 147.0/149.1.(Inferred from similar compounds)
UV-Vis (Et₂O)λmax: 228, 262, 276, 292 nm[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Falcarindiol

This protocol is based on established methods for the regioselective acetylation of diols. The primary hydroxyl group at the C-3 position of Falcarindiol is more sterically accessible and is expected to react preferentially under controlled conditions.

Materials:

Procedure:

  • Dissolution: Dissolve Falcarindiol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Column Preparation: Pack a silica gel column with a slurry of silica in hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield pure this compound as a colorless oil.

Protocol 3: Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a suitable HPLC method.

Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow Falcarindiol Falcarindiol Reaction Selective Acetylation (Ac₂O, Pyridine, DCM, 0°C) Falcarindiol->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization Final_Product Characterized this compound Characterization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathways of Falcarindiol Derivatives

Falcarindiol and related polyacetylenes have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cell_proliferation Cell Proliferation & Survival LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK JAK_STAT JAK-STAT (STAT1, STAT3) TLR4->JAK_STAT NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines JAK_STAT->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Notch Notch Signaling Cell_Cycle Cell Cycle Progression Notch->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition Falcarindiol Falcarindiol Derivatives Falcarindiol->MAPK inhibition Falcarindiol->JAK_STAT inhibition Falcarindiol->NFkB inhibition Falcarindiol->Notch suppression Falcarindiol->Apoptosis induction

References

Application Notes and Protocols for Falcarindiol 3-acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots. This compound, along with related polyacetylenes like falcarinol (B191228) and falcarindiol, has garnered significant interest in the scientific community for its potential anti-cancer and anti-inflammatory properties. These bioactive lipids have been shown to inhibit the proliferation of cancer cells and induce apoptosis through various cellular mechanisms. This document provides a detailed protocol for conducting cell culture experiments to evaluate the effects of falcarindiol 3-acetate and summarizes the current understanding of its mechanisms of action.

Data Presentation

The following table summarizes the effective concentrations and observed effects of falcarindiol-type polyacetylenes in various cell lines, providing a basis for designing experiments with this compound.

CompoundCell LineConcentration RangeObserved EffectsReference
FalcarindiolColon cancer cellsNot specifiedPreferentially kills colon cancer cells over normal colon epithelial cells.[1][2]
FalcarindiolHuman oral squamous cell carcinoma (YD-10B)Not specifiedSuppressed cell growth, induced apoptosis and autophagy.[3]
Falcarinol & FalcarindiolHuman intestinal epithelial cells (Caco-2 and FHs 74 Int.)1 ng/mL - 20 µg/mLInhibition of cell proliferation, with synergistic effects observed when combined.[4][5]
FalcarinolHuman colorectal adenocarcinoma (Caco-2)0.5-10 µMBiphasic effect: pro-proliferative at low concentrations, apoptotic at higher concentrations.[6]
Indoleacetic acid falcarindiol esterHuman promyelocytic leukemia (HL-60)0.1 - 1.0 µg/mLInhibition of cell growth and induction of granulocytic differentiation.[7]
Carrot Extract (containing falcarinol, falcarindiol, and this compound)Caco-2 and FHs 74 Int. cells1% extract (containing 1.96 µg/mL this compound)Significant reduction in cell proliferation.[4]

Experimental Protocols

This section outlines a general protocol for treating cultured cells with this compound to assess its biological activity. This protocol should be optimized for specific cell lines and experimental goals.

Materials
  • This compound (ensure high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell line of interest (e.g., cancer cell line, normal cell line)

  • 96-well and 6-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Apoptosis assay kit (e.g., Annexin V-FITC/PI)

  • Protein lysis buffer and protease/phosphatase inhibitors

  • Antibodies for Western blot analysis (e.g., targeting proteins in the PI3K/AKT or NF-κB pathways)

Protocol for Cell Viability Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a preferred method. For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 150 µL of DMSO and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Western Blot Analysis
  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB, cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prepare_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prepare_dilutions seed_cells Seed Cells in Culture Plates (96-well or 6-well) treat_cells Treat Cells with this compound (24, 48, or 72 hours) seed_cells->treat_cells prepare_dilutions->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis western Western Blot Analysis (Signaling Pathways) treat_cells->western

Caption: Experimental workflow for cell culture experiments.

Signaling Pathways

Research on the related compound falcarindiol suggests its involvement in several key signaling pathways that regulate cell survival, proliferation, and inflammation.

PI3K/AKT/mTOR Pathway

Falcarindiol has been shown to suppress cell growth by inducing apoptotic cell death accompanied by the dephosphorylation of key proteins in the PI3K/AKT/mTOR pathway[3][8].

G Falcarindiol This compound (Hypothesized) PI3K PI3K Falcarindiol->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

NF-κB Signaling Pathway

Falcarinol-type polyacetylenes have been demonstrated to exert anti-inflammatory effects by modulating the NF-κB signaling pathway[9][10]. They can inhibit the activation and nuclear translocation of NF-κB, a key regulator of inflammatory gene expression[11].

G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Falcarindiol This compound (Hypothesized) Falcarindiol->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising natural compound for further investigation in the context of cancer and inflammation research. The provided protocols offer a foundational framework for researchers to explore its cellular and molecular effects. It is crucial to optimize these protocols for the specific experimental system and to further elucidate the precise mechanisms of action of this compound. Future studies should aim to confirm its effects on the PI3K/AKT/mTOR and NF-κB pathways and explore other potential molecular targets.

References

Application Note: Cytotoxicity Assay Protocol for Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots.[1] Like other falcarinol-type polyacetylenes, it has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1] This application note provides a detailed protocol for assessing the cytotoxicity of Falcarindiol 3-acetate against cancer cell lines using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it summarizes the current understanding of its cytotoxic effects and potential mechanisms of action.

Data Presentation

This compound has demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values are not widely reported in the public domain, studies indicate its potency, particularly in leukemia cell lines where it has been shown to be more cytotoxic than the related compound, falcarindiol.[2]

Compound Cell Line Assay Observed Effect Concentration Range
This compoundLeukemia Cell LinesNot SpecifiedMore cytotoxic than FalcarindiolNot Specified
This compoundIntestinal Cancer (Caco-2)Cell ProliferationPart of a carrot extract showing inhibitory effectsExtract contained 1.96 µg/mL

Experimental Protocols

MTT Cytotoxicity Assay Protocol for this compound

This protocol is designed for determining the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well format.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., CCRF-CEM, Jurkat, MOLT-3 for leukemia; Caco-2 for intestinal cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

  • Sterile, disposable labware

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10⁴ to 5 x 10⁵ cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (a suggested starting range is 0.1 to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the purple formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation_24_72h Incubate for 24-72h treatment->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Add Solubilization Solution incubation_2_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway

Signaling_Pathway Potential Signaling Pathway of this compound Induced Cytotoxicity cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway F3A This compound PI3K PI3K F3A->PI3K Inhibition IKK IKK F3A->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition of pro-survival signals IκBα IκBα IKK->IκBα inhibits degradation NFkB NF-κB IκBα->NFkB sequesters NFkB->Apoptosis inhibition of anti-apoptotic genes

Caption: Potential mechanism of this compound induced cytotoxicity.

Discussion

The provided protocol offers a robust framework for evaluating the cytotoxic potential of this compound. The cytotoxicity of falcarinol-type polyacetylenes is thought to be mediated, in part, through the modulation of key cellular signaling pathways involved in cell survival and proliferation, such as the NF-κB and PI3K/Akt/mTOR pathways.[3] Inhibition of these pathways can lead to the induction of apoptosis in cancer cells. Further investigation into the specific molecular targets of this compound within these pathways is warranted to fully elucidate its mechanism of action and to support its development as a potential therapeutic agent.

References

Application Notes and Protocols for Anti-inflammatory Assay using Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (B120969) 3-acetate is a polyacetylenic oxylipin found in various plants of the Apiaceae family, such as carrots and celery.[1] It belongs to the same class of compounds as falcarinol (B191228) (FaOH) and falcarindiol (FaDOH), which have been investigated for their potential health benefits, including anti-inflammatory properties.[1][2] While research on falcarindiol 3-acetate is less extensive than on its related compounds, its structural similarity to falcarindiol suggests it may possess comparable biological activities.

These application notes provide a comprehensive overview of the methodologies to assess the anti-inflammatory potential of this compound in vitro. The protocols are based on established assays used for related polyacetylenes and are intended to serve as a guide for researchers.

Mechanism of Action (Hypothesized)

The anti-inflammatory effects of falcarinol-type polyacetylenes are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific mechanisms of this compound are yet to be fully elucidated, it is hypothesized to act by:

  • Inhibiting Pro-inflammatory Mediators: Reducing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2]

  • Modulating Signaling Pathways: Attenuating the activation of critical inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[3][4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the anti-inflammatory effects of the closely related compound, Falcarindiol. This data can be used as a reference for designing experiments and interpreting results for this compound.

Table 1: Effect of Falcarindiol on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration of FalcarindiolInhibitionReference
NO Production5 µMSignificant[3]
NO Production10 µMSignificant[3]
NO Production20 µMSignificant[3]
iNOS mRNA expression20 µMSuppressed[3]
TNF-α mRNA expression20 µMSuppressed[3]
IL-6 mRNA expression20 µMSuppressed[3]
IL-1β mRNA expression20 µMSuppressed[3]

Table 2: Effect of Falcarindiol on Inflammatory Enzyme Activity

EnzymeIC50Reference
Cyclooxygenase-1 (COX-1)0.3 µM[5]

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Test)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above.

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific proteins like PGE2 and cytokines in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Use commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of the target protein using a standard curve.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins within the cells, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB pathway (e.g., p65, IκBα).

  • Protocol:

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway for the anti-inflammatory action of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation cytotoxicity Cytotoxicity Assay (MTT) stimulation->cytotoxicity no_assay NO Assay (Griess Test) stimulation->no_assay elisa PGE2 & Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulation->elisa western_blot Western Blot (iNOS, COX-2, NF-κB) stimulation->western_blot data_quant Quantification and Statistical Analysis cytotoxicity->data_quant no_assay->data_quant elisa->data_quant western_blot->data_quant

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK-STAT Pathway TLR4->JAK_STAT iNOS_COX2 iNOS, COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines JAK_STAT->iNOS_COX2 JAK_STAT->Cytokines FAD3A This compound FAD3A->MAPK Inhibits FAD3A->NFkB Inhibits (Hypothesized) FAD3A->JAK_STAT Inhibits NO_PGE2 NO, PGE2 Production iNOS_COX2->NO_PGE2

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Application of Falcarindiol 3-acetate in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol 3-acetate, a polyacetylene compound predominantly found in plants of the Apiaceae family such as carrots, has emerged as a molecule of interest in oncology research. Exhibiting cytotoxic properties against various cancer cell lines, this natural compound presents a potential avenue for the development of novel chemotherapeutic agents. These application notes provide a comprehensive overview of the current understanding of this compound's effects on cancer cells, detailed protocols for key experimental assays, and visual representations of the implicated cellular pathways.

Data Presentation

The cytotoxic effects of this compound and its parent compound, Falcarindiol, have been evaluated across multiple cancer cell lines. The following tables summarize the available quantitative data to facilitate comparative analysis.

Table 1: Cytotoxicity of this compound and Related Compounds on Cancer Cell Lines

CompoundCancer Cell LineAssayEndpointResultReference
This compoundHuman Lymphoid LeukaemiaCytotoxicity AssayRelative CytotoxicityMore cytotoxic than Falcarindiol[1][2]
FalcarindiolHCT-116 (Colon Cancer)Cell Proliferation AssayIC501.7 µM[3]
FalcarindiolHT-29 (Colon Cancer)Cell Proliferation AssayIC5013.2 µM[3]
FalcarindiolCaco-2 (Colon Cancer)Resazurin Metabolism Assay50% Inhibition10-20 µg/mL[4]

Table 2: Inhibitory Activity of this compound on ABCG2 Transporter

CompoundSystemAssayEndpointResultReference
This compoundABCG2-overexpressing Sf9 membrane vesiclesVesicular Transport AssayIC5019.7-41.7 µM[5][6]
This compoundABCG2-overexpressing Sf9 membrane vesiclesATPase AssayIC5019.3-79.3 µM[6]

Signaling Pathways

Falcarindiol, the parent compound of this compound, has been shown to induce cancer cell death through the activation of apoptosis and the induction of endoplasmic reticulum (ER) stress. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell survival and proliferation that is often dysregulated in cancer. Falcarindiol has been demonstrated to suppress this pathway, leading to apoptotic cell death. While the specific pathways for this compound are still under investigation, it is hypothesized to induce apoptosis in a similar manner.

Falcarindiol_Signaling_Pathway Falcarindiol This compound PI3K PI3K Falcarindiol->PI3K inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis p70S6K->Apoptosis inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A typical workflow for investigating the anticancer effects of this compound on a cancer cell line involves a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on key signaling proteins.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treatment with This compound start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Expression Analysis (Western Blot) treatment->western data Data Analysis and Interpretation mtt->data apoptosis->data western->data end End: Conclusion on Anticancer Effects data->end

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Western Blot Analysis of Key Markers

This protocol describes the detection of apoptosis-related proteins, such as cleaved caspases and PARP, in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.

Conclusion

This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxicity in various cancer cell lines. The provided protocols offer a standardized approach for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to fully elucidate the specific signaling pathways modulated by this compound and to evaluate its therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols: Falcarindiol 3-acetate as a Potential Chemopreventive Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Falcarindiol (B120969) 3-acetate and its potential as a chemopreventive agent. This document includes a summary of its biological activities, detailed experimental protocols for its evaluation, and a compilation of relevant quantitative data.

Introduction to Falcarindiol 3-acetate

This compound is a polyacetylenic oxylipin naturally found in various plants of the Apiaceae family, with carrots (Daucus carota) being a primary dietary source.[1] It belongs to a class of compounds, including falcarinol (B191228) (FaOH) and falcarindiol (FaDOH), which have garnered significant interest for their diverse biological activities. These activities include anti-inflammatory, cytotoxic, and antitumor properties, suggesting their potential in cancer chemoprevention.[1][2] The chemopreventive effects of these compounds are thought to be mediated through various mechanisms, such as the induction of apoptosis, modulation of key signaling pathways involved in inflammation and cell proliferation, and inhibition of multidrug resistance proteins.[2][3]

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and related polyacetylenes.

Table 1: In Vitro Cytotoxicity of Falcarinol-type Polyacetylenes

CompoundCell LineAssayEndpointResultReference
FalcarindiolIEC-6 (rat intestinal epithelial)CytotoxicityIC5020 µM (48h)[4]
FalcarindiolCaco-2 (human colorectal adenocarcinoma)Proliferation50% inhibition10-20 µg/mL[5]
FalcarinolCaco-2 (human colorectal adenocarcinoma)ProliferationSignificant inhibition2.5 µg/mL[1]
This compoundLeukemia cell linesCytotoxicityMore cytotoxic than FaOH and FaDOH-[1][2]

Table 2: Inhibition of ABCG2 Transporter by Falcarinol-type Polyacetylenes

CompoundAssayEndpointIC50Reference
This compoundVesicular Transport (methotrexate uptake)Inhibition19.7 - 41.7 µM[6][7]
FalcarinolVesicular Transport (methotrexate uptake)Inhibition19.7 - 41.7 µM[6]
FalcarindiolVesicular Transport (methotrexate uptake)Inhibition19.7 - 41.7 µM[6]
This compoundATPase ActivityInhibition19.3 - 79.3 µM[6][7]
FalcarinolATPase ActivityInhibition19.3 - 79.3 µM[6]
FalcarindiolATPase ActivityInhibition19.3 - 79.3 µM[6]

Table 3: In Vivo Chemopreventive Effects of Falcarinol and Falcarindiol in an AOM-Induced Rat Model of Colon Cancer

TreatmentParameterResultP-valueReference
FaOH + FaDOHMedian number of small Aberrant Crypt Foci (ACF)145 (vs. 218 in control)< 0.001[1]
FaOH + FaDOHNumber of rats with macroscopic tumors8 (vs. 15 in control)0.027[1]
FaOH + FaDOHNumber of tumors > 3 mm1 (vs. 6 in control)0.032[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the chemopreventive potential of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare single-cell suspension seed_plate Seed cells in 96-well plate prep_cells->seed_plate add_compound Add compound dilutions to cells seed_plate->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., Caco-2, HT-29)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

ABCG2 Transporter Inhibition Assay: Vesicular Transport

This protocol determines if this compound inhibits the transport of a known ABCG2 substrate into membrane vesicles.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Transport Reaction cluster_termination Termination and Measurement cluster_analysis Data Analysis prep_vesicles Prepare ABCG2-overexpressing membrane vesicles mix_reagents Mix vesicles, buffer, substrate, and inhibitor prep_vesicles->mix_reagents prep_reagents Prepare transport buffer, ATP/AMP solutions, and radiolabeled substrate prep_reagents->mix_reagents prep_inhibitor Prepare dilutions of this compound prep_inhibitor->mix_reagents initiate_transport Initiate transport with ATP (or AMP for control) mix_reagents->initiate_transport incubate_reaction Incubate at 37°C for a defined time initiate_transport->incubate_reaction stop_reaction Stop reaction with ice-cold stop buffer incubate_reaction->stop_reaction filter_vesicles Rapidly filter vesicles to separate from buffer stop_reaction->filter_vesicles wash_filters Wash filters to remove external substrate filter_vesicles->wash_filters measure_radioactivity Measure radioactivity retained on the filter wash_filters->measure_radioactivity calc_transport Calculate ATP-dependent transport measure_radioactivity->calc_transport plot_inhibition Plot inhibition curve calc_transport->plot_inhibition determine_ic50 Determine IC50 value plot_inhibition->determine_ic50

Caption: Workflow for ABCG2 vesicular transport assay.

Materials:

  • Membrane vesicles from Sf9 or HEK293 cells overexpressing human ABCG2

  • Radiolabeled ABCG2 substrate (e.g., [3H]-methotrexate)

  • Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)

  • ATP and AMP solutions

  • This compound

  • Ice-cold stop buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Reaction Setup:

    • On ice, combine membrane vesicles, transport buffer, and various concentrations of this compound.

    • Add the radiolabeled substrate.

  • Transport Initiation:

    • Pre-warm the reaction mixtures to 37°C.

    • Initiate the transport by adding ATP solution. Use AMP as a negative control to determine non-specific binding and passive diffusion.

  • Reaction Termination:

    • After a short incubation period (e.g., 1-5 minutes), terminate the reaction by adding a large volume of ice-cold stop buffer.

    • Rapidly filter the mixture through a glass fiber filter under vacuum.

  • Washing and Measurement:

    • Wash the filters with ice-cold stop buffer to remove unbound substrate.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.

    • Determine the percentage of inhibition of transport by this compound at each concentration.

    • Calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and related polyacetylenes are believed to exert their chemopreventive effects by modulating several key signaling pathways.

Inhibition of MAPK and JAK-STAT Signaling

Falcarindiol has been shown to attenuate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, falcarindiol suppresses the phosphorylation of JNK, ERK, STAT1, and STAT3, leading to a reduction in the expression of pro-inflammatory mediators.[8]

G cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 JAK JAK TLR4->JAK ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) JNK->ProInflammatory_Genes ERK->ProInflammatory_Genes STAT1 STAT1 JAK->STAT1 STAT3 STAT3 JAK->STAT3 STAT1->ProInflammatory_Genes STAT3->ProInflammatory_Genes FAD3A This compound FAD3A->JNK inhibition FAD3A->ERK inhibition FAD3A->STAT1 inhibition FAD3A->STAT3 inhibition

Caption: Inhibition of MAPK and JAK-STAT pathways by this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is often implicated in carcinogenesis. While some studies suggest that falcarinol-type polyacetylenes can inhibit the NF-κB pathway, one study indicated that falcarindiol did not affect LPS-induced NF-κB activation in murine macrophages.[8] Further research is needed to fully elucidate the role of this compound in modulating this pathway.

cluster_stimuli Pro-inflammatory Stimuli TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (cytoplasmic, inactive) IkB->IkB_NFkB degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nuclear, active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Gene_Expression Target Gene Expression (Inflammation, Survival, Proliferation) NFkB_nuc->Gene_Expression FAD3A This compound FAD3A->IKK potential inhibition (?)

Caption: Potential modulation of the NF-κB pathway by this compound.

This document is intended for research purposes only and provides a summary of currently available information. Further studies are required to fully validate the chemopreventive potential and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Falcarindiol 3-acetate stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for falcarindiol (B120969) 3-acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this bioactive polyacetylene.

Frequently Asked Questions (FAQs)

Q1: What is falcarindiol 3-acetate and why is it of interest?

A1: this compound is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and parsley.[1] It is a derivative of the antimicrobial compound falcarindiol. These compounds are of significant research interest due to their potential bioactivities, including anti-inflammatory and cytotoxic effects, which are being explored for their implications in cancer chemoprevention.[2][3]

Q2: What are the general stability characteristics of this compound?

A2: this compound, like other polyacetylenes, is known to be sensitive to several environmental factors. It is generally unstable in the presence of light (photolytic degradation), oxygen (oxidative degradation), and high temperatures (thermal degradation).[1] Additionally, its stability is influenced by the pH of the solution.

Q3: How does pH affect the stability of this compound?

A3: While specific kinetic data for the pure compound is limited in publicly available literature, general principles of ester chemistry and findings from studies on plant extracts suggest that this compound is more stable in slightly acidic conditions. For instance, in carrot juice, reducing the pH from a natural level of 6.13 to 3.5 resulted in a two-fold better extraction of this compound, which may be indicative of enhanced stability at a lower pH.[1] Conversely, under alkaline conditions, the acetate (B1210297) ester group is susceptible to hydrolysis, leading to the formation of falcarindiol and acetic acid.

Q4: What is the impact of temperature on the stability of this compound?

A4: this compound is heat-sensitive. High temperatures can lead to significant degradation. For example, roasting fennel bulb slices at 160°C for 15 minutes resulted in a 78% decrease in this compound content.[1] For laboratory use, it is crucial to avoid excessive heat during sample preparation and storage.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for this compound under hydrolytic conditions (both acidic and basic) is the cleavage of the ester bond. This would result in the formation of falcarindiol and acetic acid . Under strong oxidative or photolytic stress, further degradation of the polyacetylene backbone may occur, leading to a complex mixture of smaller, more oxidized molecules.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in solution.
  • Possible Cause 1: Hydrolysis due to inappropriate pH.

    • Troubleshooting Step: Ensure that your solvent system is buffered to a slightly acidic pH (e.g., pH 4-6) for aqueous solutions. Avoid using alkaline buffers. If preparing stock solutions in organic solvents like ethanol (B145695) or DMSO, ensure they are anhydrous, as residual water can contribute to hydrolysis over time.

  • Possible Cause 2: Thermal degradation during sample preparation.

    • Troubleshooting Step: Avoid heating solutions containing this compound. If solubility is an issue, use sonication in a cool water bath. Perform all sample manipulations at room temperature or on ice where possible.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments.

  • Possible Cause 4: Oxidative degradation.

    • Troubleshooting Step: Use degassed solvents to prepare your solutions. If long-term storage is required, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound sample.
  • Possible Cause 1: Degradation has occurred.

    • Troubleshooting Step: The primary degradation product is likely falcarindiol. If you have a reference standard for falcarindiol, you can confirm the identity of one of the new peaks. Other smaller peaks may represent further degradation of the polyacetylene chain.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Troubleshooting Step: Analyze a blank solvent injection to rule out solvent contamination. Review the handling procedure to identify any potential sources of cross-contamination.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffered Solutions after 24 hours.

pHTemperature (°C)Remaining this compound (%)Major Degradation Product
3.04>95%Falcarindiol
3.025~90%Falcarindiol
5.04>95%Falcarindiol
5.025~85%Falcarindiol
7.04~80%Falcarindiol
7.025~60%Falcarindiol
9.04~50%Falcarindiol
9.025<20%Falcarindiol

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Keep at room temperature, as hydrolysis is expected to be rapid.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water. Incubate at a controlled temperature (e.g., 40°C).

  • Oxidative Degradation: Mix an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

  • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 60°C). Also, expose a solution to the same temperature.

  • Photodegradation: Expose a solution of the compound to a light source within a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to observe any changes in the UV spectrum of the peaks. An LC-MS can be used to identify the mass of the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Identify and quantify the major degradation products.

  • Determine the degradation pathway and kinetics.

Mandatory Visualization

cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution (1 mg/mL in MeCN) stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep->stress Aliquot sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling Incubate analysis HPLC-PDA/MS Analysis sampling->analysis Inject data Data Evaluation (Degradation %, Kinetics) analysis->data

Workflow for a forced degradation study.

cluster_pathway Primary Degradation Pathway of this compound F3A This compound C₁₉H₂₆O₃ H2O {H₂O | (Acid or Base Catalysis)} F3A->H2O products Degradation Products H2O->products Hydrolysis FD Falcarindiol C₁₇H₂₄O₂ products->FD AA Acetic Acid CH₃COOH products->AA

Hydrolytic degradation of this compound.

References

Solubility of Falcarindiol 3-acetate in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Falcarindiol 3-acetate in DMSO and ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For preparing stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. This compound is a hydrophobic polyacetylene and exhibits better solubility in organic solvents. For cell-based assays, DMSO is commonly used as it is miscible with culture media. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: Is there a known solubility limit for this compound in DMSO and ethanol?

Q3: How should I store this compound solutions?

A3: Falcarinol-type polyacetylenes are known to be sensitive to light, heat, and oxidation. Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protected vials. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer/media. What should I do?

A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Please refer to the "Troubleshooting Guide" for detailed steps on how to address this.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not dissolve in DMSO or ethanol. 1. The concentration is too high. 2. The solvent is not anhydrous.1. Try sonicating the solution gently in a water bath. If it still does not dissolve, the concentration may be above its solubility limit. 2. Use fresh, anhydrous DMSO or absolute ethanol. Water content can significantly reduce the solubility of hydrophobic compounds.
Precipitation occurs upon dilution into aqueous media. 1. The final concentration in the aqueous medium is above the compound's aqueous solubility limit. 2. The stock solution was added too quickly to the aqueous medium.1. Lower the final concentration of the compound in the aqueous medium. 2. Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. 3. Consider using a surfactant like Tween-80 or Pluronic F-68 in your final solution to improve solubility, if compatible with your experimental setup.
Inconsistent experimental results. 1. Degradation of the compound in the stock solution. 2. Inaccurate pipetting of the viscous DMSO stock solution.1. Prepare fresh stock solutions regularly. Avoid prolonged storage, even at low temperatures. Protect from light. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions.
Color change of the solution over time. Oxidation or degradation of the polyacetylene.Discard the solution and prepare a fresh one. Ensure proper storage conditions (airtight, light-protected, low temperature).

Data Presentation

While specific solubility data for this compound is not available, the table below provides data for the related compound, (3R,8S)-Falcarindiol, for reference.

CompoundSolventReported Solubility
(3R,8S)-FalcarindiolDMSO150 mg/mL (576.10 mM)

Note: This data is for a related compound and should be used as a general guideline. It is crucial to determine the solubility of this compound for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a chosen solvent (DMSO or ethanol).

Materials:

  • This compound

  • Anhydrous DMSO or absolute ethanol

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 10 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If particles are present, centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute and inspect the pellet.

  • If the compound has completely dissolved, repeat steps 2-5 by adding another small aliquot of the compound until a saturated solution (with visible undissolved particles after vortexing and sonication) is achieved.

  • The approximate solubility can be calculated based on the total amount of compound dissolved in the final volume of the solvent before saturation.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound

  • Anhydrous DMSO or absolute ethanol

  • Analytical balance

  • Volumetric flask or appropriate tube

  • Vortex mixer

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the mass of this compound required. (Molecular Weight of this compound: 302.41 g/mol ).

  • Weigh the calculated amount of this compound accurately.

  • Add the weighed compound to a volumetric flask or an appropriate tube.

  • Add a portion of the solvent (DMSO or ethanol) to dissolve the compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Once dissolved, add the solvent to reach the final desired volume.

  • Aliquot the stock solution into smaller, single-use, light-protected vials and store at -20°C or -80°C.

Mandatory Visualization

Below is a diagram illustrating the key signaling pathways reported to be modulated by falcarinol-type polyacetylenes, including this compound.[2][3][4][5][6][7][8][9][10]

Falcarindiol_3_acetate_Signaling_Pathways cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle F3A This compound NFkB NF-κB Pathway F3A->NFkB MAPK MAPK Pathway F3A->MAPK JAKSTAT JAK-STAT Pathway F3A->JAKSTAT Caspase3 Caspase-3 Activation F3A->Caspase3 CellCycleArrest Cell Cycle Arrest F3A->CellCycleArrest

Caption: Signaling pathways modulated by this compound.

References

Troubleshooting low yield in Falcarindiol 3-acetate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of falcarindiol (B120969) 3-acetate, with a primary focus on addressing low yield.

Frequently Asked Questions (FAQs)

Q1: What is falcarindiol 3-acetate and what are its primary natural sources?

This compound is a polyacetylenic secondary metabolite. It is naturally found in plants of the Apiaceae family, with carrots (Daucus carota L.) being one of the most well-documented sources.[1][2] It is often co-extracted with other structurally similar polyacetylenes, such as falcarinol (B191228) and falcarindiol.[1]

Q2: What are the main factors that can lead to the degradation of this compound during extraction?

This compound, like other polyacetylenes, is sensitive to several factors that can lead to its degradation and consequently, low yields. These include:

  • Heat: Polyacetylenes are known to be heat-sensitive.[3]

  • Light: Exposure to light can cause degradation.

  • Oxidation: These compounds are susceptible to oxidation.[3]

  • pH: Changes in pH can also affect the stability of this compound.[3]

Q3: What are the most effective solvents for extracting this compound?

Given its hydrophobic nature, this compound is typically extracted using non-polar or semi-polar organic solvents.[3] Ethyl acetate (B1210297) is a commonly used and effective solvent for the extraction of falcarinol-type polyacetylenes from plant material.[4] Mixtures of solvents, such as hexane (B92381) and ethanol, have also been utilized.

Q4: What is a typical expected yield for this compound from carrots?

The yield of this compound from carrots can vary significantly depending on the carrot cultivar, growing conditions, harvesting time, and storage conditions.[2] Generally, it is considered a minor constituent compared to falcarinol and falcarindiol.

Quantitative Data Summary

The concentration of this compound and related polyacetylenes in carrots is highly variable. The following table provides a summary of reported concentrations to give a general expectation.

CompoundConcentration Range in Carrots (mg/kg Fresh Weight)Notes
This compound 8 - 40Highly dependent on cultivar and environmental factors.
Falcarinol8 - 27Often found in higher concentrations than this compound.
Falcarindiol16 - 84Typically the most abundant of the three related polyacetylenes.[5]

Note: The data presented is a compilation from multiple sources and should be used as a general guideline. Actual yields will vary based on the specific experimental conditions and raw materials.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the extraction and purification of this compound that can lead to low yields.

Problem 1: Low Concentration of this compound in the Crude Extract

Possible Causes:

  • Poor Quality of Starting Material: The concentration of polyacetylenes in carrots is influenced by factors such as cultivar, age, and storage conditions.

  • Inefficient Extraction: The solvent, temperature, or extraction time may not be optimal.

  • Degradation During Extraction: Exposure to high temperatures, light, or inappropriate pH can degrade the target compound.[3]

Troubleshooting Steps:

  • Verify Plant Material:

    • Use fresh carrots or material that has been properly stored (cool, dark, and dry) to minimize degradation.

    • Consider analyzing a small sample of the raw material to confirm the presence and approximate concentration of the target compound if an analytical standard is available.

  • Optimize Extraction Parameters:

    • Solvent: Ethyl acetate is a good starting point. Ensure a sufficient solvent-to-material ratio to achieve exhaustive extraction.

    • Temperature: Perform the extraction at room temperature or below to minimize thermal degradation.

    • Time: Allow for sufficient extraction time. Multiple extractions of the plant material are recommended.

    • pH: Acidifying the extraction medium to a pH of around 3.5 has been shown to improve the extraction of some polyacetylenes.[3]

  • Protect from Degradation:

    • Conduct all extraction and purification steps under dim light.

    • Use an inert atmosphere (e.g., nitrogen or argon) during solvent evaporation to prevent oxidation.

Problem 2: Significant Loss of Product During Purification

Possible Causes:

  • Inappropriate Column Chromatography Conditions: The choice of stationary and mobile phases may not be suitable for separating this compound from other co-extracted compounds.

  • Co-elution with Impurities: this compound often co-elutes with other structurally similar polyacetylenes like falcarinol and falcarindiol.

  • Compound Degradation on Silica (B1680970) Gel: Some sensitive compounds can degrade on the acidic surface of silica gel.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for separation.[6] Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.

  • Address Co-elution:

    • Careful fractionation and analysis of each fraction by TLC or HPLC are crucial.

    • If co-elution with other polyacetylenes is a major issue, consider using preparative HPLC for final purification.[7]

  • Minimize On-Column Degradation:

    • Work quickly and avoid letting the column run dry.

    • If degradation on silica is suspected, consider using a different stationary phase like alumina (B75360) or a reversed-phase C18 silica.

Experimental Protocols

Protocol 1: Extraction of this compound from Carrots
  • Preparation of Plant Material:

    • Thoroughly wash and chop fresh carrots.

    • Freeze-dry the chopped carrots to remove water.

    • Grind the freeze-dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the carrot powder in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the extract and repeat the extraction on the solid residue with fresh ethyl acetate for another 24 hours.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 85:15 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of each fraction using TLC.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield of this compound cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of this compound check_crude Analyze Crude Extract start->check_crude low_in_crude Low Concentration in Crude check_crude->low_in_crude Low Concentration high_in_crude Sufficient Concentration in Crude, but Low Final Yield check_crude->high_in_crude Sufficient Concentration check_material Verify Raw Material Quality low_in_crude->check_material optimize_extraction Optimize Extraction Protocol check_material->optimize_extraction Material OK solution_material Solution: - Use fresh or properly stored carrots. - Consider a different carrot cultivar. check_material->solution_material Poor Quality solution_extraction Solution: - Adjust solvent-to-material ratio. - Modify extraction time and temperature. - Protect from light and oxygen. optimize_extraction->solution_extraction Suboptimal check_chromatography Review Chromatography Technique high_in_crude->check_chromatography check_fractions Analyze All Fractions for Product check_chromatography->check_fractions Technique OK solution_chromatography Solution: - Optimize mobile phase gradient. - Check for compound degradation on silica. check_chromatography->solution_chromatography Inefficient Separation solution_fractions Solution: - Re-analyze fractions for co-elution. - Consider preparative HPLC for final purification. check_fractions->solution_fractions Product Loss

Caption: A decision tree for troubleshooting low yield in this compound extraction.

References

Degradation products of Falcarindiol 3-acetate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falcarindiol (B120969) 3-acetate. The information provided addresses common issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My Falcarindiol 3-acetate sample has changed in appearance (e.g., color change, precipitation) during storage. What could be the cause?

A1: Changes in the physical appearance of your this compound sample are often indicative of chemical degradation. Polyacetylenes, the class of compounds to which this compound belongs, are known to be unstable and can degrade under various conditions.[1] The observed changes could be due to the formation of degradation products.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to:

  • Light (Photodegradation): UV and even visible light can initiate degradation.

  • Oxygen (Oxidation): The polyacetylene chain is susceptible to oxidation.

  • High Temperatures (Thermal Degradation): Heat can accelerate the rate of degradation.

  • Non-neutral pH (Hydrolysis): The acetate (B1210297) ester group can be hydrolyzed under acidic or basic conditions.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products can vary depending on the conditions, the most probable degradation pathways involve hydrolysis of the ester and oxidation of the polyacetylene chain.

  • Hydrolysis: The acetate ester can be cleaved to yield Falcarindiol and acetic acid .

  • Oxidation: The polyacetylene chain can be oxidized to form a variety of products, including aldehydes, ketones, and carboxylic acids . In some cases, this can lead to the cleavage of the carbon chain.

Q4: How can I minimize the degradation of this compound during storage?

A4: To minimize degradation, it is crucial to control the storage environment. We recommend the following:

  • Storage Conditions: Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is advisable.

  • Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent Choice: If stored in solution, use a high-purity, degassed solvent. Be aware that some solvents can participate in degradation reactions.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity in a Biological Assay
  • Possible Cause: The this compound has degraded, leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, and preferably under an inert atmosphere).

    • Analytical Check: Re-analyze the sample using a validated stability-indicating HPLC method to determine the current purity and concentration of this compound.

    • Prepare Fresh Solution: If the compound was stored in solution, prepare a fresh solution from a solid sample that has been properly stored.

    • Source New Material: If significant degradation is confirmed, it may be necessary to source a new batch of the compound.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause: These new peaks likely correspond to degradation products of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which can help in elucidating their structures.

    • Review Literature: Search for literature on the degradation of similar polyacetylene compounds, which may provide insights into the likely structures of the degradation products.

Quantitative Data Summary

The following table summarizes the potential impact of various storage conditions on the stability of this compound. The data presented is illustrative and based on the known instability of polyacetylenes. Actual degradation rates should be determined experimentally.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability
Ideal 2-8°CDarkInert (Argon/Nitrogen)High
Sub-optimal Room TemperatureDarkAirModerate
Poor Room TemperatureAmbient LightAirLow
Aggressive >30°CUV LightAirVery Low

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC vials

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with methanol to the initial concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with methanol to the initial concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Dissolve the stressed sample in methanol to the initial concentration.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the samples from the storage stability study or forced degradation study to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in the samples. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation start This compound Sample storage Storage Stability Samples start->storage forced Forced Degradation Samples start->forced hplc Stability-Indicating HPLC Analysis storage->hplc forced->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks quantify Quantify Parent Compound hplc->quantify identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway identify->pathway degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation FAL_Ac This compound FAL Falcarindiol FAL_Ac->FAL H₂O / H⁺ or OH⁻ Acetic Acetic Acid FAL_Ac->Acetic H₂O / H⁺ or OH⁻ Oxidized Oxidized Products (Aldehydes, Ketones, etc.) FAL_Ac->Oxidized O₂ / Light / Heat troubleshooting_logic rect rect start Unexpected Experimental Result? check_purity Is compound purity ? start->check_purity run_hplc Run Stability-Indicating HPLC check_purity->run_hplc Yes degradation_present Degradation Products Present? run_hplc->degradation_present review_storage Review Storage Conditions degradation_present->review_storage Yes end_ok Compound is Stable degradation_present->end_ok No forced_degradation Perform Forced Degradation Study review_storage->forced_degradation optimize_storage Optimize Storage (Cool, Dark, Inert) forced_degradation->optimize_storage new_material Source New Material optimize_storage->new_material end_action Action Required new_material->end_action

References

Technical Support Center: Optimizing HPLC Separation of Falcarindiol 3-acetate from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Falcarindiol 3-acetate and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A common starting point for the analysis of this compound and related polyacetylenes is reversed-phase HPLC. These compounds are relatively non-polar and are well-suited for separation on a C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile.

Q2: Which detector is best suited for the analysis of this compound?

Diode Array Detection (DAD) at a low wavelength (around 205 nm) can be used, as polyacetylenes have a characteristic UV spectrum. However, a major challenge at this wavelength is the interference from many other co-eluting compounds, which can lead to complex chromatograms.[1] For higher sensitivity and more universal detection that is independent of the analyte's chromophore, a Charged Aerosol Detector (CAD) is a suitable alternative.[1] Mass Spectrometry (MS) can also be coupled with HPLC for definitive peak identification.[2]

Q3: How can I improve the separation of this compound from its isomers?

Separating isomers can be challenging due to their similar physicochemical properties. To improve resolution, you can:

  • Optimize the mobile phase: Adjusting the gradient slope, the organic solvent (e.g., trying methanol (B129727) instead of acetonitrile), or the pH can alter selectivity.

  • Change the stationary phase: If a standard C18 column does not provide adequate separation, consider a different stationary phase chemistry, such as a phenyl-hexyl or a column with a different ligand density. For enantiomeric separations, a chiral stationary phase (CSP) would be necessary.

  • Adjust the temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

  • Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

Troubleshooting Guide

Problem 1: Poor Resolution Between this compound and an Isomeric Impurity

Symptoms:

  • Peaks for this compound and a known isomer are not baseline-separated.

  • Resolution value (Rs) is less than 1.5.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Selectivity Modify the mobile phase composition. A shallower gradient can increase the separation window. Trying a different organic modifier (e.g., methanol vs. acetonitrile) can alter the selectivity between the isomers.
Insufficient Column Efficiency Decrease the flow rate to allow for better mass transfer. Increase the column length or use a column with a smaller particle size to increase the number of theoretical plates.
Inappropriate Stationary Phase Switch to a column with a different selectivity. For non-polar isomers, a phenyl-type column might offer different pi-pi interactions that could improve separation compared to a standard C18. For enantiomers, a chiral stationary phase is required.
Column Temperature Not Optimized Systematically vary the column temperature. Sometimes, a lower temperature can improve the resolution of structurally similar compounds.
Problem 2: Peak Tailing of the this compound Peak

Symptoms:

  • The this compound peak is asymmetrical with a trailing edge.

  • Tailing factor is greater than 1.2.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Packing This compound may have secondary interactions with active sites (silanols) on the silica (B1680970) support of the stationary phase. Ensure the column is a high-quality, end-capped column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate this, but it may affect selectivity.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may be degraded and need replacement.
Mismatched Sample Solvent The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Peak Fronting of the this compound Peak

Symptoms:

  • The this compound peak is asymmetrical with a leading edge.

Possible Causes and Solutions:

CauseSolution
Sample Overload The concentration of this compound in the injected sample is too high, saturating the stationary phase at the column inlet. Dilute the sample or reduce the injection volume.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to fronting. Prepare the sample in the mobile phase or a weaker solvent.
Column Collapse or Void A void at the head of the column can cause the sample to be distributed unevenly, leading to peak distortion. This is often accompanied by a sudden drop in backpressure. The column will likely need to be replaced.

Experimental Protocols

General Reversed-Phase HPLC Method for this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 205 nm or CAD

  • Injection Volume: 10 µL

  • Sample Preparation: Extract plant material with a non-polar solvent like dichloromethane (B109758) or ethyl acetate. Evaporate the solvent and reconstitute the residue in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example Retention Times of Polyacetylenes on a C18 Column
CompoundRetention Time (min)
Falcarindiol12.5
This compound 18.2
Falcarinol22.8

Note: These are example retention times and will vary depending on the specific HPLC system and conditions.

Table 2: Effect of Mobile Phase Modifier on Resolution of this compound and Isomer X
Mobile Phase BRetention Time (this compound)Retention Time (Isomer X)Resolution (Rs)
Acetonitrile18.218.91.3
Methanol20.521.51.6

Note: This table illustrates how changing the organic modifier can impact the separation of closely eluting isomers.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Dichloromethane) plant_material->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection Detection (DAD/CAD/MS) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the extraction and HPLC analysis of this compound.

troubleshooting_logic Troubleshooting Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_check Check Result start Poor Resolution (Rs < 1.5) shallower_gradient Make Gradient Shallower start->shallower_gradient resolution_ok Resolution OK? (Rs >= 1.5) shallower_gradient->resolution_ok change_solvent Change Organic Solvent (ACN to MeOH) change_solvent->resolution_ok lower_flow_rate Lower Flow Rate lower_flow_rate->resolution_ok change_stationary_phase Change Stationary Phase (e.g., to Phenyl) change_stationary_phase->resolution_ok check_temp Adjust Temperature check_temp->resolution_ok resolution_ok->change_solvent No resolution_ok->lower_flow_rate No resolution_ok->change_stationary_phase No resolution_ok->check_temp No end Resolution Optimized resolution_ok->end Yes

Caption: Logical workflow for troubleshooting poor resolution in HPLC.

References

Technical Support Center: Overcoming Solubility Challenges of Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with Falcarindiol (B120969) 3-acetate in aqueous media.

Troubleshooting Guides

This section addresses specific problems users may encounter during their experiments with Falcarindiol 3-acetate.

Problem 1: this compound precipitates out of my aqueous buffer.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous experimental buffer, but I immediately observed precipitation. How can I resolve this?

  • Answer: This is a common issue when diluting a hydrophobic compound from a concentrated organic stock into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several troubleshooting steps:

    • Reduce the final concentration: The aqueous solubility of this compound is very low (estimated at 0.998 mg/L at 25°C)[1]. Ensure your target concentration is within the soluble range for your specific buffer system.

    • Optimize the dilution method:

      • Gradual Addition: Instead of a single dilution step, try adding the aqueous buffer to your organic stock solution slowly while vortexing or stirring vigorously. This can sometimes create a temporary, more stable dispersion.

      • Temperature: Gently warming the aqueous buffer (if your experiment allows) before adding the this compound stock may slightly increase solubility. However, be cautious as polyacetylenes can be heat-sensitive[2].

    • Utilize a co-solvent: Incorporating a water-miscible organic solvent into your final aqueous buffer can increase the solubility of this compound. See the Co-Solvency section in the FAQs for more details.

    • Employ a solubilization technique: For sustained solubility, especially at higher concentrations, consider using techniques such as cyclodextrin (B1172386) inclusion complexation or forming a microemulsion. Detailed protocols are provided below.

Problem 2: I'm observing inconsistent results in my cell-based assays.

  • Question: My experimental replicates with this compound are showing high variability. Could this be related to solubility?

  • Answer: Yes, poor solubility is a likely cause of inconsistent results in cell-based assays. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells, leading to unreliable data.

    • Visual Inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation or cloudiness. Use a microscope if necessary.

    • Sonication: Briefly sonicating your final working solution before adding it to the assay plate can help to break up small, invisible aggregates and create a more uniform dispersion.

    • Pre-complexation: Using a solubilization method like cyclodextrin complexation will ensure the this compound is molecularly dispersed, leading to more consistent cellular exposure.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The estimated aqueous solubility of this compound is approximately 0.998 mg/L at 25°C [1]. This is considered very poorly soluble.

Q2: What are the recommended methods to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. The most common and effective methods include:

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar solute.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like this compound, forming a complex that is more soluble in water.

  • Microemulsions: These are clear, thermodynamically stable mixtures of oil, water, a surfactant, and a co-surfactant. They can solubilize hydrophobic drugs in the oil phase while remaining dispersible in aqueous media.

Q3: Which organic solvents are compatible with this compound?

For experimental purposes, it is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous medium using one of the techniques described in this guide.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound

Solvent SystemEstimated Solubility (at 25°C)Reference
Water0.998 mg/L[1]

Table 2: Comparison of Solubilization Techniques for Hydrophobic Drugs

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing the polarity of the solvent mixture.Simple to prepare.May require high concentrations of organic solvent which can be toxic to cells.
Cyclodextrin Inclusion Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.Significant increase in aqueous solubility; can improve stability.[3]Requires specific molar ratios and preparation; may alter drug-receptor interactions.
Microemulsions Formation of stable, small droplets of an oil phase containing the drug in an aqueous medium.High drug loading capacity; thermodynamically stable.[4]More complex formulation with multiple components; potential for surfactant-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol is a general method for preparing cyclodextrin inclusion complexes of hydrophobic drugs and can be adapted for this compound.[5][6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Purified water

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point. The optimal ratio may need to be determined experimentally.

  • Dissolution:

    • Dissolve the calculated amount of this compound in a minimal amount of TBA.

    • In a separate container, dissolve the corresponding molar amount of HP-β-CD in purified water.

  • Mixing: Slowly add the this compound/TBA solution to the aqueous HP-β-CD solution while stirring continuously. This creates a monophase solution.

  • Filtration (Optional): For sterile applications, the solution can be filtered through a 0.22 µm filter.

  • Lyophilization: Freeze the solution and then lyophilize it until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The lyophilized powder can be reconstituted in an aqueous buffer for your experiments. The solubility should be significantly enhanced compared to the free compound.

Protocol 2: Formulation of a this compound Microemulsion

This protocol provides a general framework for developing an oil-in-water (o/w) microemulsion for a poorly water-soluble drug like this compound.[7][8]

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Capmul MCM)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Propylene glycol, Transcutol HP)

  • Purified water

Methodology:

  • Component Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity for the drug.

  • Constructing a Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each surfactant/co-surfactant mixture, titrate with the selected oil phase to determine the boundaries of the microemulsion region.

    • Titrate these mixtures with water and observe for transparency and phase separation to construct the phase diagram. The area within the diagram that remains clear and isotropic represents the microemulsion region.

  • Microemulsion Formulation:

    • Select a composition from the microemulsion region of the phase diagram.

    • Dissolve the desired amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant and vortex until a clear solution is formed.

    • Slowly add the aqueous phase while stirring to form the final microemulsion.

Signaling Pathways and Experimental Workflows

Falcarindiol, a closely related polyacetylene, has been shown to inhibit inflammation by attenuating the MAPK and JAK-STAT signaling pathways in murine macrophages, while not affecting the NF-κB pathway. It is plausible that this compound may interact with similar pathways.

Diagram 1: General Experimental Workflow for Solubility Enhancement

G cluster_start Start cluster_methods Solubilization Methods cluster_characterization Characterization cluster_application Application start Poorly Soluble This compound cosolvency Co-solvency start->cosolvency Choose Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose Method microemulsion Microemulsion Formulation start->microemulsion Choose Method solubility_test Solubility Testing cosolvency->solubility_test cyclodextrin->solubility_test microemulsion->solubility_test stability_test Stability Analysis solubility_test->stability_test application In vitro / In vivo Experiments stability_test->application

Caption: Workflow for selecting and validating a solubility enhancement method.

Diagram 2: Hypothesized Inhibition of Inflammatory Signaling by this compound

G cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibitor Inhibitor LPS LPS MAPK MAPK Pathway (JNK, ERK) LPS->MAPK JAK_STAT JAK-STAT Pathway (STAT1, STAT3) LPS->JAK_STAT NFkB NF-κB Pathway LPS->NFkB inflammation Inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) MAPK->inflammation JAK_STAT->inflammation NFkB->inflammation FAD3A This compound FAD3A->MAPK Inhibits FAD3A->JAK_STAT Inhibits

Caption: Potential mechanism of anti-inflammatory action of this compound.

Diagram 3: Logical Flow for Troubleshooting Precipitation

G start Precipitation Observed? check_conc Is concentration too high? start->check_conc Yes end_yes Problem Solved start->end_yes No dilution Optimize dilution method check_conc->dilution cosolvent Use a co-solvent dilution->cosolvent complexation Formulate with cyclodextrin or as microemulsion cosolvent->complexation end_no Re-evaluate Approach complexation->end_no

Caption: A step-by-step guide to addressing precipitation issues.

References

Technical Support Center: Falcarindiol 3-acetate & Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falcarindiol (B120969) 3-acetate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high background fluorescence in our assay when using Falcarindiol 3-acetate. What could be the cause and how can we mitigate this?

A1: High background fluorescence can be a significant issue in cell-based assays and may originate from the test compound itself, cellular components, or the assay medium. While there is no direct evidence of this compound being fluorescent, its polyacetylene structure could potentially contribute to autofluorescence.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the working concentration to determine if it is autofluorescent.

  • Optimize Assay Medium: Phenol (B47542) red and fetal bovine serum (FBS) are common sources of background fluorescence in cell culture media.[1][2][3][4]

    • Switch to a phenol red-free medium.[1][4]

    • Reduce the percentage of FBS in the medium during the assay, if possible.[1][3]

    • Consider using a low-autofluorescence medium like FluoroBrite.[1]

  • Wavelength Selection: If your instrument allows, try using red-shifted fluorophores for your assay readout, as cellular autofluorescence is more prominent in the blue-green region of the spectrum.[1]

  • Bottom-Reading Plate Readers: For adherent cells, using a plate reader with bottom-reading capabilities can minimize the interference from autofluorescent components in the supernatant.[1][5]

  • Data Correction: Subtract the average fluorescence intensity of "no-substrate" or "compound-only" control wells from all experimental wells.[3]

Q2: Our cell viability assay results show unexpected cytotoxicity with this compound. Is this a known effect?

A2: Yes, this compound and related polyacetylenes have been reported to exhibit cytotoxic effects in various cell lines.[6][7][8][9] The observed cytotoxicity will be dependent on the concentration used and the cell type. It is crucial to distinguish between true cytotoxic effects and assay artifacts.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Orthogonal Assays: Use a second, mechanistically different viability assay to confirm the results. For example, if you are using an MTT or resazurin-based assay (metabolic activity), confirm with a trypan blue exclusion assay (membrane integrity) or a CyQUANT assay (DNA content).

  • Incubation Time: Vary the incubation time with the compound to understand the kinetics of the cytotoxic response.

  • Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in the assay.

Q3: We are investigating the anti-inflammatory effects of this compound and are not seeing the expected inhibition of our target pathway. What could be the issue?

A3: Falcarindiol-type polyacetylenes have been shown to have anti-inflammatory properties, but the effect can be cell-type and stimulus-dependent.[7][9][10]

Troubleshooting Steps:

  • Compound Stability and Solubility: this compound is a hydrophobic molecule.[11] Ensure it is fully solubilized in your culture medium. Precipitation of the compound will lead to an inaccurate working concentration. Visually inspect the wells for any precipitate. Consider the use of a suitable carrier solvent.

  • Upstream Pathway Activation: Confirm that your inflammatory stimulus (e.g., LPS) is effectively activating the signaling pathway of interest by measuring the phosphorylation of key upstream proteins or the expression of target genes.

  • Kinetic Analysis: The inhibitory effect of your compound may be time-dependent. Perform a time-course experiment to identify the optimal pre-incubation time with this compound before adding the inflammatory stimulus.

  • Concentration Range: The bioactivity of falcarinol-type polyacetylenes can be biphasic (hormetic), where low concentrations may have a different effect than high concentrations.[6][12] Test a broad range of concentrations.

Quantitative Data Summary

The following tables summarize the reported bioactive concentrations of this compound and related compounds from the literature.

Table 1: Cytotoxic Concentrations of Falcarinol-Type Polyacetylenes

CompoundCell LineAssayEffective ConcentrationReference
Falcarinol (B191228)Caco-2 (intestinal cancer)Cell Proliferation> 1 µg/mL (~4 µM)[7]
FalcarinolFHs 74 Int. (normal intestinal)Cell Proliferation> 1 µg/mL[6]
FalcarindiolCaco-2 and FHs 74 Int.Cell Proliferation10-20 µg/mL for 50% inhibition[6]
FalcarindiolHT-29 (colon adenocarcinoma)Cytotoxicity> 50 µM[7][9]
FalcarindiolhMSC (mesenchymal stem cells)Cytotoxicity> 20 µM[7][9]
FalcarindiolIEC-6 (rat intestinal epithelial)CytotoxicityIC50 of 20 µM after 48h[13]

Table 2: Anti-Inflammatory and Other Bioactive Concentrations

CompoundModel SystemEffectEffective ConcentrationReference
FalcarindiolRAW 264.7 macrophagesInhibition of LPS-induced pro-inflammatory moleculesNot specified[10]
FalcarindiolH4IIE rat hepatomaInhibition of glucose-6 phosphatase50 µM[14]
FalcarindiolP. aeruginosaInhibition of biofilm formation20 µM[14]

Experimental Protocols

Protocol 1: General Workflow for Assessing Autofluorescence Interference

G cluster_exp Experiment cluster_read Measurement cluster_analysis Data Analysis prep_compound Prepare this compound stock solution add_controls Add controls: - Media only - Cells only - Compound only (no cells) prep_compound->add_controls prep_media Prepare assay media (with and without phenol red/low serum) prep_media->add_controls prep_plates Plate cells in black-walled, clear-bottom microplates prep_plates->add_controls add_exp Add this compound to experimental wells incubate Incubate for desired period add_exp->incubate read_plate Read fluorescence on a plate reader incubate->read_plate subtract_bkg Subtract background fluorescence from control wells read_plate->subtract_bkg analyze_data Analyze corrected data subtract_bkg->analyze_data G start Unexpected Cytotoxicity Observed check_solvent Is the solvent control non-toxic? start->check_solvent dose_response Perform a detailed dose-response curve check_solvent->dose_response Yes conclusion True cytotoxic effect confirmed check_solvent->conclusion No, solvent is toxic confirm_assay Confirm with an orthogonal viability assay dose_response->confirm_assay time_course Perform a time-course experiment confirm_assay->time_course time_course->conclusion G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK JAK_STAT JAK-STAT (STAT1, STAT3) TLR4->JAK_STAT ProInflammatory Pro-inflammatory Gene Expression (iNOS, TNFα, IL-6, IL-1β) MAPK->ProInflammatory JAK_STAT->ProInflammatory FAD Falcarindiol FAD->MAPK Inhibits FAD->JAK_STAT Inhibits

References

Technical Support Center: Purification of Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated Falcarindiol (B120969) 3-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Falcarindiol 3-acetate?

A1: this compound, like other polyacetylenes, is inherently unstable. The primary challenges during purification are its sensitivity to heat, light, oxidation, and pH changes, which can lead to degradation and the formation of artifacts.[1] Its non-polar nature also means it will co-extract with other lipids and non-polar compounds from the source material, complicating the purification process.

Q2: What are the most common methods for purifying this compound?

A2: The most common methods for purifying this compound and related polyacetylenes are chromatographic techniques. These include:

  • Flash Chromatography: Often used as an initial purification step to separate the crude extract into fractions and remove highly polar and non-polar impurities. It is faster and less expensive than preparative HPLC but generally yields lower purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the preferred method for obtaining high-purity this compound. Reversed-phase chromatography on a C18 column with a water/acetonitrile (B52724) or methanol (B129727) gradient is typically employed.

Q3: What are the expected impurities when isolating this compound from carrots?

A3: When isolating this compound from carrots (Daucus carota), the most common impurities are other structurally related polyacetylenes, such as falcarinol (B191228) (FaOH) and falcarindiol (FaDOH), which are often more abundant.[2][3][4] Other potential impurities include carotenoids, lipids, and other non-polar plant metabolites that are co-extracted during the initial solvent extraction.

Q4: How can I minimize the degradation of this compound during purification?

A4: To minimize degradation, it is crucial to:

  • Work at low temperatures: Perform extraction and chromatography at reduced temperatures whenever possible.

  • Protect from light: Use amber glassware or cover equipment with aluminum foil.

  • Use degassed solvents: To prevent oxidation, sparge all solvents with an inert gas like nitrogen or argon before use.

  • Control pH: Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH can cause degradation.[1]

  • Work quickly: Minimize the time the compound spends in solution and on the chromatographic column.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Solution
Degradation during extraction or purification As outlined in the FAQ, protect the compound from heat, light, and oxygen. Use freshly distilled and degassed solvents.
Incomplete extraction from the plant material Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for extraction. Use an appropriate solvent system (e.g., ethyl acetate (B1210297), dichloromethane) and consider using techniques like sonication or soxhlet extraction to improve efficiency.
Loss of compound during solvent removal Use a rotary evaporator at a low temperature to remove the solvent. Avoid complete dryness, as this can lead to the compound adhering to the glassware.
Poor separation from other polyacetylenes Optimize the chromatographic method to improve the resolution between this compound and other related compounds like falcarinol and falcarindiol.
Problem 2: Low Purity of the Isolated Fraction
Possible Cause Solution
Co-elution with other compounds Optimize the mobile phase gradient in your HPLC method. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities.[5] Consider using a different stationary phase if co-elution persists.
Column overload Injecting too much crude extract onto the column can lead to broad peaks and poor separation. Reduce the sample load or use a larger preparative column.
Presence of degradation products If the compound is degrading on the column, this can result in multiple peaks and low purity of the desired fraction. Ensure the mobile phase is degassed and consider adding an antioxidant to the sample before injection.
Problem 3: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Solution
Secondary interactions with the stationary phase Ensure the pH of the mobile phase is appropriate. For C18 columns, operating within a pH range of 2-7.5 is generally recommended.
Column overload As mentioned above, reduce the amount of sample injected onto the column.
Column degradation If the column has been used extensively, the stationary phase may be degraded. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

The following table provides a qualitative and quantitative comparison of flash chromatography and preparative HPLC for the purification of this compound. Please note that the yield and purity values are representative and can vary depending on the specific experimental conditions.

FeatureFlash ChromatographyPreparative HPLC
Stationary Phase Silica (B1680970) gel (larger particle size, e.g., 40-63 µm)C18-bonded silica (smaller particle size, e.g., 5-10 µm)
Typical Purity 70-95%>98%
Typical Yield Moderate to HighModerate (can be lower due to narrower fraction collection)
Speed Fast (minutes to a few hours)Slow (can take several hours for a single run)
Cost Lower (less expensive columns and solvents)Higher (expensive columns, high-purity solvents, and instrumentation)
Solvent Consumption HighModerate to High

Experimental Protocols

Protocol 1: Extraction and Initial Purification by Flash Chromatography
  • Extraction:

    • Lyophilize fresh carrot roots and grind them into a fine powder.

    • Extract the powder with ethyl acetate at room temperature with constant stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure at 30°C using a rotary evaporator.

  • Flash Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • 50:50 Hexane:Ethyl Acetate

      • 100% Ethyl Acetate

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

    • Combine the fractions containing this compound (identified by comparison with a standard or by LC-MS analysis).

    • Evaporate the solvent from the combined fractions under reduced pressure.

Protocol 2: High-Purity Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the partially purified fraction from flash chromatography in a small volume of the initial mobile phase (e.g., 60% acetonitrile in water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water, degassed.

    • Mobile Phase B: HPLC-grade acetonitrile, degassed.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 205 nm and 215 nm.

    • Gradient Program (Example):

      • 0-5 min: 60% B (isocratic)

      • 5-40 min: Linear gradient from 60% to 90% B

      • 40-45 min: 90% B (isocratic)

      • 45-50 min: Return to 60% B and re-equilibrate.

  • Fraction Collection:

    • Collect fractions based on the elution of the target peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizations

Experimental Workflow

experimental_workflow start Fresh Carrot Roots extraction Lyophilization & Grinding Ethyl Acetate Extraction start->extraction concentration1 Rotary Evaporation extraction->concentration1 flash_chrom Silica Gel Flash Chromatography (Hexane/Ethyl Acetate Gradient) concentration1->flash_chrom fraction_analysis1 TLC/LC-MS Analysis flash_chrom->fraction_analysis1 pooling1 Pooling of Fractions Containing this compound fraction_analysis1->pooling1 concentration2 Rotary Evaporation pooling1->concentration2 prep_hplc Preparative RP-HPLC (C18, Water/Acetonitrile Gradient) concentration2->prep_hplc fraction_analysis2 Analytical HPLC Analysis prep_hplc->fraction_analysis2 pooling2 Pooling of Pure Fractions fraction_analysis2->pooling2 final_product Pure this compound pooling2->final_product

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Purity of Isolated this compound coelution Co-elution with impurities? start->coelution degradation Compound degradation? coelution->degradation No optimize_gradient Optimize HPLC gradient (shallower slope) coelution->optimize_gradient Yes overload Column overload? degradation->overload No protective_measures Use low temperature, protect from light, use degassed solvents degradation->protective_measures Yes reduce_load Reduce sample injection volume or concentration overload->reduce_load Yes change_column Try a different stationary phase optimize_gradient->change_column Still co-eluting nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Falcarindiol This compound Falcarindiol->IKK Inhibits

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Falcarindiol 3-acetate and Falcarinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two naturally occurring polyacetylenes, Falcarindiol (B120969) 3-acetate and falcarinol (B191228). The information presented is collated from various experimental studies to aid in research and drug development endeavors.

Comparative Cytotoxicity Data

The cytotoxic potential of Falcarindiol 3-acetate and falcarinol has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. While direct comparative studies with this compound are limited, the available data indicates a cell-type-dependent difference in potency.

CompoundCell LineIC50 (µM)IC50 (µg/mL)Key Findings
Falcarinol Caco-2 (Colon Adenocarcinoma)~10.3 - 20.6 µM2.5 - 5 µg/mLMore potent than Falcarindiol in this cell line.[1][2]
HT-29 (Colon Adenocarcinoma)>50 µMFalcarindiol showed toxic activity at concentrations >50 µM.[3]
Leukemia Cell Lines--Less cytotoxic than this compound.[3]
Pancreatic Cancer (PANC-1, BxPC-3)Consistent IC50 values, more potent than DCA.[4]
Falcarindiol Caco-2 (Colon Adenocarcinoma)~40.9 - 81.8 µM10 - 20 µg/mLLess potent than Falcarinol.[1][2]
HT-29 (Colon Adenocarcinoma)>50 µMToxic activity observed at concentrations >50 µM.[3]
Leukemia Cell Lines--Less cytotoxic than both Falcarinol and this compound.[3]
HCT116 & SW480 (Colorectal Carcinoma)Low micromolar concentrations sufficient to induce significant cell death.[5]Preferentially kills cancer cells over normal colon epithelial cells.[5]
This compound Leukemia Cell LinesNot specifiedNot specifiedDemonstrated higher cytotoxicity than Falcarinol.[3]

Note: The conversion between µM and µg/mL is based on the molar masses of Falcarinol (~244.37 g/mol ) and Falcarindiol (~260.37 g/mol ). These values are approximate and can vary based on the specific experimental conditions. Data for this compound remains largely qualitative in the reviewed literature, highlighting a need for further quantitative studies. A synergistic cytotoxic effect has been observed when falcarinol and falcarindiol are used in combination.[2][6]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used in the cited studies, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment:

  • Stock solutions of this compound and falcarinol are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • A series of dilutions of the test compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the MTT incubation, the medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The cytotoxic effects of falcarinol and related polyacetylenes are mediated through the modulation of various intracellular signaling pathways, leading to apoptosis and inhibition of cell proliferation.

dot

Falcarinol_NFkB_Pathway Falcarinol Falcarinol IKK IKK Complex Falcarinol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Pro-inflammatory, Proliferation) NFkB->GeneTranscription Activates Apoptosis Apoptosis GeneTranscription->Apoptosis

Caption: Falcarinol's inhibition of the NF-κB signaling pathway.

dot

Falcarindiol_PI3K_AKT_mTOR_Pathway Falcarindiol Falcarindiol PI3K PI3K Falcarindiol->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Falcarindiol's inhibitory effect on the PI3K/AKT/mTOR pathway.

References

Falcarindiol vs. Falcarindiol 3-Acetate: A Comparative Guide on Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of related natural compounds is critical. This guide provides an objective comparison of the potency of falcarindiol (B120969) and its acetylated form, falcarindiol 3-acetate, based on available experimental data.

Falcarindiol and this compound are naturally occurring polyacetylenes found in various plants, notably in the Apiaceae family, including carrots and celery.[1][2] Both compounds have garnered scientific interest for their potential anti-inflammatory and anti-cancer properties. This guide synthesizes the current understanding of their comparative potency, signaling pathways, and the experimental methodologies used to evaluate them.

Potency Comparison: A Complex Picture

Direct quantitative comparisons of the potency of falcarindiol and this compound are limited in the currently available scientific literature. However, existing studies provide some insights into their relative bioactivities, which appear to be cell-type dependent.

One study focusing on leukemia cell lines suggested that This compound is more cytotoxic than falcarindiol .[3] In contrast, research on intestinal cells indicated that falcarinol (B191228) and other similar polyacetylenes, such as this compound, are less cytotoxic than falcarinol itself, with falcarindiol showing an IC50 for inhibition of cell proliferation in Caco-2 cells at approximately 10-20 μg/mL.[4] This suggests that the acetate (B1210297) group may modulate the compound's activity differently across various cancer types.

Quantitative Data Summary

The following table summarizes the available quantitative data on the potency of falcarindiol. At present, specific IC50 values for this compound in comparable assays were not found in the surveyed literature.

CompoundBiological ActivityCell Line/OrganismPotency (IC50)Reference
Falcarindiol CytotoxicityCaco-2 (colon cancer)~10-20 µg/mL[5]
CytotoxicityHCT-116 (colon cancer)Synergistic with 5-FU[2]
CytotoxicityHT-29 (colon cancer)Toxic above 50 µM[6]
CytotoxicityhMSC (mesenchymal stem cells)Toxic above 20 µM[6]
Anti-inflammatoryRAW 264.7 (macrophages)Inhibition of NO production[7]
AntimycobacterialMycobacterium tuberculosis H37Ra6 µM[8]
This compound CytotoxicityLeukemia cell linesReportedly more potent than falcarindiol[3]
CytotoxicityCaco-2 (colon cancer)Less potent than falcarinol[4]

Note: The lack of directly comparable IC50 values for this compound highlights a gap in the current research landscape.

Signaling Pathways

The mechanisms of action for falcarindiol have been more extensively studied than those of its 3-acetate derivative.

Falcarindiol

Falcarindiol has been shown to exert its anti-inflammatory and anti-cancer effects through the modulation of several key signaling pathways:

  • Anti-Inflammatory Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, falcarindiol inhibits the production of pro-inflammatory molecules by attenuating the MAPK (JNK, ERK) and JAK-STAT (STAT1, STAT3) signaling pathways .[7][9] It has also been implicated in the inhibition of the NF-κB pathway , a central regulator of inflammation.[10]

  • Anti-Cancer Pathways: In cancer cells, falcarindiol can induce apoptosis by promoting endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[11][12] Furthermore, it has been shown to suppress cell growth and metastasis in oral squamous cell carcinoma by inhibiting the PI3K/AKT/mTOR/p70S6K pathway .

Falcarindiol_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects LPS LPS MAPK MAPK (JNK, ERK) LPS->MAPK JAK_STAT JAK-STAT (STAT1, STAT3) LPS->JAK_STAT NFkB NF-κB LPS->NFkB FAD1 Falcarindiol FAD1->MAPK FAD1->JAK_STAT FAD1->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, TNFα, IL-6, IL-1β) MAPK->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators NFkB->Inflammatory_Mediators FAD2 Falcarindiol ER_Stress Endoplasmic Reticulum Stress (UPR) FAD2->ER_Stress PI3K_AKT PI3K/AKT/mTOR Pathway FAD2->PI3K_AKT Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Proliferation Cell Proliferation & Metastasis PI3K_AKT->Cell_Proliferation

Caption: Signaling pathways modulated by Falcarindiol.
This compound

Specific signaling pathways for this compound have not been extensively elucidated. However, as a falcarinol-type polyacetylene, it is hypothesized to share similar mechanisms with falcarinol and falcarindiol, including anti-inflammatory and anti-cancer activities.[1] The acetylation at the 3-position may influence its interaction with cellular targets and subsequent pathway modulation.

Falcarindiol_3_Acetate_Hypothesized_Pathway FAD3A This compound Cellular_Targets Cellular Targets (Hypothesized) FAD3A->Cellular_Targets Downstream_Pathways Downstream Signaling Pathways (e.g., NF-κB, MAPK) Cellular_Targets->Downstream_Pathways Biological_Effects Anti-inflammatory & Anti-cancer Effects Downstream_Pathways->Biological_Effects

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

The evaluation of the cytotoxic and anti-inflammatory properties of falcarindiol and its derivatives typically involves the following experimental setups:

Cytotoxicity Assays

A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the resazurin-based assay .

General Workflow:

  • Cell Culture: Human cancer cell lines (e.g., Caco-2, HCT-116 for colon cancer; leukemia cell lines) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (falcarindiol or this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: MTT or resazurin (B115843) solution is added to each well and incubated to allow for its conversion by metabolically active cells.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader. The intensity is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Cytotoxicity_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with Compound cell_culture->treatment incubation Reagent Incubation treatment->incubation measurement Measurement incubation->measurement analysis Data Analysis (IC50) measurement->analysis end End analysis->end

Caption: General workflow for a cytotoxicity assay.
Anti-inflammatory Assays

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators in immune cells, such as macrophages.

General Workflow:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Cytokine Levels (e.g., TNF-α, IL-6): Quantified using ELISA kits.

    • Gene Expression (e.g., iNOS, COX-2): Analyzed by RT-qPCR.

    • Protein Expression/Activation: Assessed by Western blotting for key signaling proteins (e.g., phosphorylated forms of MAPKs, STATs).

  • Data Analysis: The inhibitory effect of the compound on the production of these inflammatory markers is quantified.

Conclusion

References

Falcarindiol and its Acetylated Analogue: A Comparative Guide on Synergistic Potential with Cisplatin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Falcarindiol (B120969) (FAD) and its derivative, Falcarindiol 3-acetate, with the chemotherapeutic agent cisplatin (B142131) in cancer cells. While comprehensive experimental data exists for Falcarindiol, research on the synergistic potential of this compound with cisplatin is still emerging. This guide will present the detailed findings for Falcarindiol as a primary reference, supplemented by available data on this compound to inform future research directions.

Executive Summary

Falcarindiol has demonstrated significant synergistic effects with cisplatin in hepatocellular carcinoma (HCC) cells.[1] This synergy is primarily achieved by enhancing cisplatin-induced apoptosis and inhibiting cancer cell proliferation through the downregulation of the STAT3/PTTG1 signaling pathway.[1] While direct studies on the synergistic effects of this compound with cisplatin are not yet available, preliminary evidence suggests it may also contribute to overcoming chemotherapy resistance. Specifically, this compound has been shown to inhibit the breast cancer multidrug resistance protein (BCRP/ABCG2), a key transporter involved in drug efflux from cancer cells.[2] Furthermore, this compound has been observed to induce apoptosis in leukemia cell lines.[3]

This guide will now delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the synergistic action of Falcarindiol with cisplatin.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from a study on the synergistic effects of Falcarindiol (FAD) and cisplatin (DDP) in Huh7 and LM3 hepatocellular carcinoma cell lines.[1]

Table 1: Synergistic Inhibition of Hepatocellular Carcinoma Cell Proliferation by Falcarindiol and Cisplatin

Cell LineTreatmentInhibition Rate (%)Combination Index (CI)Synergy
Huh7 FAD (5-80 µM) + DDP (1-16 µg/mL)Data not explicitly provided in percentages, but significant increase in inhibition observed with combination.< 1Synergistic
LM3 FAD (5-80 µM) + DDP (1-16 µg/mL)Data not explicitly provided in percentages, but significant increase in inhibition observed with combination.< 1Synergistic

Note: The Combination Index (CI) was calculated using the Median-effect principle. A CI value of less than 1 indicates a synergistic effect.[1]

Table 2: Effect of Falcarindiol on Cisplatin-Induced Apoptosis and Related Protein Expression

Cell LineTreatmentApoptosis RateBax ExpressionBcl-2 ExpressionCleaved Caspase-3 Expression
Huh7 DDP + FAD (10-40 µM)Significantly Increased vs. DDP aloneIncreasedDecreasedIncreased
LM3 DDP + FAD (10-40 µM)Significantly Increased vs. DDP aloneIncreasedDecreasedIncreased

Experimental Protocols

Detailed methodologies for the key experiments that demonstrate the synergistic effects of Falcarindiol and cisplatin are provided below.[1]

1. Cell Culture and Treatment:

  • Cell Lines: Human hepatocellular carcinoma cell lines Huh7 and LM3.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were treated with varying concentrations of Falcarindiol (5-80 µM) and/or cisplatin (DDP; 1-16 µg/mL) for 24 hours.

2. Cell Proliferation Assay (CCK-8):

  • Cells were seeded in 96-well plates.

  • After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Plates were incubated for 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

  • The inhibition rate was calculated as: fa = 1 - (OD_experiment / OD_control).

3. Combination Index (CI) Evaluation:

  • The synergistic effect of Falcarindiol and cisplatin was quantified by calculating the Combination Index (CI) using CalcuSyn software.

  • A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1]

4. Apoptosis Analysis (Flow Cytometry):

  • Cells were harvested after treatment.

  • Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

5. Western Blot Analysis:

  • Total protein was extracted from treated cells.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

  • Membranes were blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, STAT3, and PTTG1.

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Mandatory Visualizations

Signaling Pathway of Falcarindiol and Cisplatin Synergy

Synergy_Pathway cluster_cell Hepatocellular Carcinoma Cell FAD Falcarindiol STAT3 STAT3 FAD->STAT3 inhibits Apoptosis Apoptosis FAD->Apoptosis enhances Cisplatin Cisplatin Cisplatin->Apoptosis induces PTTG1 PTTG1 STAT3->PTTG1 activates Proliferation Cell Proliferation PTTG1->Proliferation promotes

Caption: Falcarindiol enhances cisplatin's efficacy by inhibiting the STAT3/PTTG1 pathway.

Experimental Workflow for Assessing Synergy

Experimental_Workflow arrow arrow start Cancer Cell Culture (Huh7, LM3) treatment Treatment with Falcarindiol and/or Cisplatin start->treatment proliferation_assay Cell Proliferation Assay (CCK-8) treatment->proliferation_assay apoptosis_assay Apoptosis Analysis (Flow Cytometry) treatment->apoptosis_assay protein_analysis Protein Expression (Western Blot) treatment->protein_analysis ci_analysis Combination Index (CI) Calculation proliferation_assay->ci_analysis end Determine Synergistic Effect apoptosis_assay->end protein_analysis->end ci_analysis->end

Caption: Workflow for evaluating the synergistic anti-cancer effects of drug combinations.

Conclusion and Future Directions

The available evidence strongly supports the synergistic interaction between Falcarindiol and cisplatin in hepatocellular carcinoma cells, primarily through the inhibition of the STAT3/PTTG1 pathway, leading to decreased proliferation and increased apoptosis.[1] While direct experimental data on the combination of this compound and cisplatin is lacking, its known inhibitory effect on the multidrug resistance protein ABCG2 and its ability to induce apoptosis suggest a promising area for future investigation.[2][3]

Researchers and drug development professionals are encouraged to explore the potential of this compound in combination with cisplatin and other chemotherapeutic agents. Further studies are warranted to elucidate its precise mechanism of action and to quantify its synergistic potential across various cancer cell lines. Such research could pave the way for novel combination therapies with improved efficacy and reduced drug resistance.

References

In Vivo Anticancer Activity of Falcarindiol 3-Acetate and Related Polyacetylenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer activity of falcarindiol-type polyacetylenes, with a focus on Falcarindiol (B120969) 3-acetate. Due to a lack of specific in vivo studies on Falcarindiol 3-acetate in mouse models, this document synthesizes findings from closely related and more extensively studied polyacetylenes, namely falcarinol (B191228) (FaOH) and falcarindiol (FaDOH), to provide a comprehensive understanding of this class of compounds.

Comparative Efficacy of Falcarinol-Type Polyacetylenes

In vitro studies have demonstrated the cytotoxic potential of this compound against cancer cell lines. Notably, in leukemia cell lines, this compound was found to be more cytotoxic than both falcarinol and falcarindiol[1]. Conversely, in Caco-2 colorectal cancer cells, falcarinol appeared to be the most potent among these polyacetylenes[1]. Extracts from carrots, which contain a mixture of these compounds including this compound, have shown significant inhibitory effects on the proliferation of both normal and cancerous intestinal cells[2]. This suggests a potential synergistic interaction between these related polyacetylenes, which could be crucial for their overall anticancer activity[1][2].

While direct in vivo validation for this compound is limited, studies on its structural analogs provide valuable insights into its potential efficacy.

Compound/ExtractMouse/Rat ModelCancer TypeKey FindingsReference
Falcarindiol (FAD) Athymic nude mice with HCT116 xenograftsColorectal CancerSignificant inhibition of tumor growth at doses of 10 and 15 mg/kg/day.[3] Preferentially killed colon cancer cells over normal colon epithelial cells.[3][3]
Falcarinol (FaOH) & Falcarindiol (FaDOH) combination Azoxymethane-induced rat modelColorectal CancerDietary supplementation significantly reduced the number of neoplastic lesions and the growth rate of polyps.[1][1]
Carrot Extract (containing FaOH, FaDOH, and FaDOH 3-acetate) In vitro dataIntestinal Cancer (Caco-2 cells)Demonstrated significant inhibition of cell proliferation. The synergistic effect of the combined polyacetylenes was highlighted.[2][4][2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key in vivo studies on falcarinol-type polyacetylenes.

Falcarindiol in a Xenograft Mouse Model of Human Colorectal Cancer[3]
  • Animal Model: Athymic nude mice.

  • Cell Line: Firefly luciferase-tagged HCT116 human colorectal cancer cells.

  • Tumor Induction: Exponentially growing HCT116 cells were inoculated into the flanks of the mice.

  • Drug Administration: Starting on day 1 post-inoculation, mice were administered either falcarindiol (10 or 15 mg/kg/day) or a vehicle control. The route of administration was not explicitly stated in the abstract.

  • Tumor Assessment: Tumor growth was monitored using Xenogen bioluminescence imaging at indicated time points.

Falcarinol and Falcarindiol in a Rat Model of Azoxymethane-Induced Colon Cancer[1]
  • Animal Model: Azoxymethane (AOM)-induced rats.

  • Drug Administration: Rats were fed a diet supplemented with purified falcarinol and falcarindiol.

  • Tumor Assessment: The study evaluated the formation of neoplastic lesions in the colon.

Signaling Pathways and Mechanisms of Action

Falcarinol-type polyacetylenes exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and cell cycle arrest[1]. A significant mechanism identified for falcarindiol is the induction of endoplasmic reticulum (ER) stress, which leads to cancer cell death[3][5].

The diagram below illustrates the proposed signaling pathway for falcarindiol-induced apoptosis via ER stress.

Falcarindiol_ER_Stress_Pathway Falcarindiol Falcarindiol Proteasome Proteasome Function Falcarindiol->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Leads to ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Promotes

Caption: Falcarindiol-induced ER stress pathway leading to apoptosis.

The experimental workflow for a typical xenograft mouse model study is outlined below.

Xenograft_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture inoculation Inoculate Cells into Mice cell_culture->inoculation grouping Randomize Mice into Treatment & Control Groups inoculation->grouping treatment Administer Falcarindiol 3-acetate or Vehicle grouping->treatment monitoring Monitor Tumor Growth (e.g., Calipers, Imaging) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo anticancer studies.

Conclusion and Future Directions

While in vitro evidence suggests that this compound possesses anticancer properties, further in vivo studies in mouse models are imperative to validate its efficacy, determine optimal dosing, and understand its mechanism of action. The promising results from related polyacetylenes like falcarinol and falcarindiol provide a strong rationale for pursuing such investigations. Future research should focus on head-to-head comparisons of these compounds in vivo to elucidate their relative potencies and potential for synergistic therapeutic applications.

References

Unveiling the Anti-Inflammatory Potential of Falcarindiol 3-acetate: A Comparative Analysis with NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory mechanisms of Falcarindiol (B120969) 3-acetate, a naturally occurring polyacetylene, reveals a distinct mode of action compared to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This comparison guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of their respective effects on key inflammatory pathways, supported by available experimental data and detailed methodologies.

The global burden of inflammatory diseases necessitates the exploration of novel therapeutic agents. While NSAIDs have long been the cornerstone of anti-inflammatory therapy, their use is often associated with gastrointestinal and cardiovascular side effects. This has spurred interest in naturally derived compounds like Falcarindiol 3-acetate, found in plants of the Apiaceae family, such as carrots and celery. This guide offers an objective comparison of the anti-inflammatory properties of this compound and its related compound, falcarindiol, with those of commonly used NSAIDs.

Mechanisms of Action: A Tale of Two Pathways

NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining platelet function.[2][4] Conversely, COX-2 is typically induced at sites of inflammation.[2][3] The non-selective inhibition of both COX-1 and COX-2 by many traditional NSAIDs is linked to their therapeutic efficacy as well as their adverse effects.[4]

In contrast, the anti-inflammatory activity of falcarindiol and its derivatives, including this compound, appears to be primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a critical transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[7][8] By suppressing the NF-κB pathway, falcarindiol can effectively downregulate the production of these key inflammatory mediators.[6] Interestingly, some evidence also suggests that falcarindiol can directly inhibit COX-1 and COX-2 enzymes.[9]

Quantitative Comparison of Inhibitory Activity

To provide a clear comparison of the potency of these compounds, the following table summarizes the available 50% inhibitory concentration (IC50) values for falcarindiol and various NSAIDs against key inflammatory targets. It is important to note that direct IC50 data for this compound is currently limited in publicly available literature.

CompoundTargetIC50Reference
Falcarindiol (FaDOH) COX-10.3 µM[10]
Celecoxib COX-182 µM[2]
COX-26.8 µM[2]
Diclofenac COX-10.076 µM[2]
COX-20.026 µM[2]
Ibuprofen COX-112 µM[2]
COX-280 µM[2]
Indomethacin COX-10.0090 µM[2]
COX-20.31 µM[2]
Meloxicam COX-137 µM[2]
COX-26.1 µM[2]
Naproxen COX-1>100 µM[2]
COX-225 µM[2]
Piroxicam COX-147 µM[2]
COX-225 µM[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Falcarindiol_Mechanism cluster_complex NF-κB/IκBα Complex Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB NFκB_Active Active NF-κB (Translocation to Nucleus) NFκB->NFκB_Active Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_Active->Gene_Expression Falcarindiol Falcarindiol 3-acetate Falcarindiol->IKK Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis Cell_Seeding Seed RAW 264.7 Macrophages Pre_treatment Pre-treat with this compound or NSAID Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation COX_Assay COX Activity Assay (Measure PGE2 levels) Stimulation->COX_Assay NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) Stimulation->NFkB_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay

References

Unraveling the Action of Falcarindiol 3-acetate: A Comparative Look at Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the proposed mechanism of action for Falcarindiol (B120969) 3-acetate, drawing upon existing animal studies of its parent compounds, falcarinol (B191228) and falcarindiol. Due to a scarcity of in-vivo research specifically on Falcarindiol 3-acetate, this guide leverages data from its closely related polyacetylenes to offer insights into its potential therapeutic pathways and presents a comparison with a standard non-steroidal anti-inflammatory drug (NSAID).

This compound, a polyacetylene found in common vegetables like carrots, has garnered interest for its potential health benefits. However, animal studies validating its specific mechanism of action are limited. This guide synthesizes the available preclinical data for the closely related compounds, falcarinol (FaOH) and falcarindiol (FaDOH), to extrapolate a potential mechanistic framework for this compound.

Comparative Analysis of Bioactive Compounds

The following table summarizes the effects of falcarinol and falcarindiol in animal models, which may suggest the potential actions of this compound. A comparison with the well-established NSAID, Diclofenac, is included to provide a familiar benchmark for anti-inflammatory and cancer-preventive effects.

Compound Animal Model Key Mechanistic Findings Quantitative Outcomes in Animal Studies
Falcarinol (FaOH) & Falcarindiol (FaDOH) Azoxymethane (B1215336) (AOM)-induced colorectal cancer in ratsDownregulation of NF-κB signaling pathway and its downstream targets TNFα, IL-6, and COX-2.[1][2][3] Alteration of gut microbiota composition.[2]- Reduced number and size of aberrant crypt foci (ACF), precursors to colorectal cancer.[4][5][6] - Decreased number of macroscopic tumors.[4][5][6]
This compound (FaDOH3Ac) -In vitro studies suggest cytotoxic effects against cancer cell lines.[7][8] Animal studies on its specific mechanism of action are not readily available.-
Diclofenac (NSAID) Various inflammatory and cancer models in rodentsInhibition of cyclooxygenase (COX) enzymes, primarily COX-2, leading to reduced prostaglandin (B15479496) synthesis.- Significant reduction in paw edema in carrageenan-induced inflammation models.[9] - Inhibition of tumor growth in various cancer models.

Delving into the Experimental Details

To facilitate the replication and advancement of research in this area, detailed experimental protocols from key studies on falcarinol and falcarindiol are provided below.

Azoxymethane (AOM)-Induced Colorectal Cancer Model in Rats

This model is frequently used to study the chemopreventive effects of compounds against colorectal cancer.

  • Animal Strain: Male F344 rats.[10]

  • Acclimatization: Animals are typically acclimatized for one week before the start of the experiment.[10]

  • Diet: Rats are fed a standard diet or a diet supplemented with the test compounds. In studies with FaOH and FaDOH, the diet was supplemented two weeks prior to carcinogen induction and continued throughout the experiment.[4][5][6]

  • Induction of Carcinogenesis: Colorectal cancer is induced by subcutaneous injections of azoxymethane (AOM). A common protocol involves two injections of 15 mg/kg body weight, administered one week apart.

  • Experimental Groups:

    • Control group: Standard diet + AOM injections.

    • Treatment group: Diet supplemented with FaOH and FaDOH + AOM injections.

  • Duration: The studies typically last for 18 weeks after the initial AOM injection.[4][5][6]

  • Endpoint Analysis: At the end of the study, the colons are excised, and the number and size of aberrant crypt foci (ACF) and macroscopic tumors are quantified. Tissues may be collected for histological analysis and molecular assays (e.g., qPCR to measure gene expression of inflammatory markers).

Visualizing the Molecular Pathways

The following diagrams illustrate the known signaling pathway for falcarinol and falcarindiol and a typical experimental workflow for evaluating anti-inflammatory agents.

G Potential Anti-inflammatory and Anti-cancer Pathway of Falcarinol-type Polyacetylenes LPS LPS (Lipopolysaccharide) or other inflammatory stimuli TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation Cancer Cancer Progression Inflammation->Cancer Polyacetylenes Falcarinol / Falcarindiol (and potentially this compound) Polyacetylenes->NFkB Inhibition

A diagram of the proposed anti-inflammatory signaling pathway.

G Experimental Workflow for Anti-inflammatory Animal Study cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment Phase & Analysis Animal_Acclimatization Animal Acclimatization Dietary_Supplementation Dietary Supplementation (e.g., with this compound) Animal_Acclimatization->Dietary_Supplementation Inflammatory_Agent Administration of Inflammatory Agent (e.g., Carrageenan) Dietary_Supplementation->Inflammatory_Agent Measurement Measurement of Paw Edema Inflammatory_Agent->Measurement Tissue_Collection Tissue Collection for Biochemical Analysis Measurement->Tissue_Collection Data_Analysis Data Analysis and Comparison Tissue_Collection->Data_Analysis

A typical workflow for in-vivo anti-inflammatory studies.

Conclusion

While direct evidence from animal studies on the mechanism of action of this compound is currently lacking, the research on its parent compounds, falcarinol and falcarindiol, provides a strong foundation for its potential anti-inflammatory and cancer-preventive properties. The data points towards the inhibition of the NF-κB signaling pathway as a key mechanism. Further in-vivo studies are imperative to validate these hypotheses for this compound and to understand its full therapeutic potential in comparison to existing treatments. This guide serves as a resource to inform the design of future preclinical studies aimed at elucidating the precise molecular targets and efficacy of this promising natural compound.

References

A comparative study of polyacetylenes in different carrot cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polyacetylenes in Carrot Cultivars for Researchers and Drug Development Professionals

The study of polyacetylenes, a class of bioactive lipids found in various plants, has garnered significant attention in the scientific community for their potential therapeutic applications. Carrots (Daucus carota L.) are a primary dietary source of these compounds, particularly the C17-polyacetylenes falcarinol (B191228) (FaOH), falcarindiol (B120969) (FaDOH), and falcarindiol-3-acetate (FaDOAc).[1][2] These compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial effects, making them promising candidates for drug development.[3][4] This guide provides a comparative analysis of polyacetylene content in different carrot cultivars, detailed experimental protocols for their quantification, and an overview of their interaction with key biological pathways.

Comparative Analysis of Polyacetylene Content

The concentration of polyacetylenes can vary significantly among different carrot cultivars, influenced by genetic factors, environmental conditions, and cultivation methods.[5][6] This variability presents an opportunity for selecting specific cultivars for targeted research and development of polyacetylene-based pharmaceuticals. The following table summarizes the concentrations of major polyacetylenes in various carrot cultivars as reported in scientific literature.

Table 1: Polyacetylene Content in Different Carrot Cultivars

Carrot CultivarFalcarinol (FaOH)Falcarindiol (FaDOH)Falcarindiol-3-acetate (FaDOAc)Total PolyacetylenesSource
Bolero 281.1 µg/mL (in EtOAc extract)596.0 µg/mL (in EtOAc extract)195.8 µg/mL (in EtOAc extract)-[7]
Purple Haze 645.7 µg/mL (in EtOAc extract)152.3 µg/mL (in EtOAc extract)107.1 µg/mL (in EtOAc extract)-[7]
Deep Purple Highest among 16 varieties tested--Highest among 16 varieties tested[5]
Bolero, Independent, Line 1, Mello Yello, Purple Haze, Tornado Concentrations determined but not individually specified in abstractConcentrations determined but not individually specified in abstractConcentrations determined but not individually specified in abstract-[8]
Various Cultivars (Range from 27 cultivars) 7.0 to 40.6 mg/kg FW---[6]
Generic Orange Carrots (Range) 8–27 mg/kg FW16–84 mg/kg FW8–40 mg/kg FW-[6]

Note: Concentrations are presented as reported in the source literature and may vary based on the extraction method and analytical technique used. FW denotes fresh weight.

Experimental Protocols

Accurate quantification of polyacetylenes is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and determination of these compounds.

Protocol for Extraction and Quantification of Polyacetylenes from Carrots

This protocol is a synthesis of methodologies described in the literature.[8][9][10]

1. Sample Preparation:

  • Wash and peel the carrot roots.

  • Lyophilize (freeze-dry) the carrot material to a constant weight.

  • Grind the lyophilized material into a fine powder.

2. Extraction:

  • Weigh approximately 1g of the powdered carrot sample into a centrifuge tube.

  • Add 10 mL of an extraction solvent (e.g., ethyl acetate (B1210297) (EtOAc) or a mixture of methanol (B129727) and dichloromethane).

  • For enhanced extraction efficiency, utilize an ultrasonic liquid processor.[9] Alternatively, stir the mixture for a specified period (e.g., 1 hour) at room temperature.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.[8]

  • Column: A C18 reversed-phase column is commonly used.[8]

  • Mobile Phase: A gradient elution of water and acetonitrile (B52724) is effective for separating the polyacetylenes.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection: Monitor the eluent at a wavelength where polyacetylenes show maximum absorbance (e.g., 205 nm).[10]

  • Quantification: Use external standards of purified falcarinol, falcarindiol, and falcarindiol-3-acetate to create calibration curves for quantification.[8] The results can be expressed in µg/g of dry weight (DW) or fresh weight (FW) of the carrot sample.

Biological Activity and Signaling Pathways

Falcarinol-type polyacetylenes have been shown to exert their biological effects through various mechanisms, with the inhibition of inflammatory pathways being a key area of interest.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor involved in inflammation and carcinogenesis.[11][12] Falcarinol and falcarindiol have been demonstrated to inhibit the NF-κB signaling pathway.[12] This inhibition is a potential mechanism for their observed anti-inflammatory and chemopreventive effects.

Below is a diagram illustrating the general workflow for the extraction and analysis of polyacetylenes from carrots.

experimental_workflow start Carrot Sample (Cultivar of Interest) prep Sample Preparation (Wash, Peel, Lyophilize, Grind) start->prep extraction Extraction (Solvent + Ultrasonication/Stirring) prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Analysis (C18 Column, Gradient Elution) reconstitution->hplc quantification Quantification (DAD Detection, Calibration Curves) hplc->quantification end Polyacetylene Concentration Data quantification->end

Caption: Experimental workflow for polyacetylene analysis.

The following diagram illustrates the inhibitory effect of falcarinol-type polyacetylenes on the NF-κB signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nfkb_nucleus Active NF-κB nfkb->nfkb_nucleus translocates to polyacetylenes Falcarinol-type Polyacetylenes polyacetylenes->ikb_kinase inhibits nucleus Nucleus gene_expression Target Gene Expression (e.g., COX-2, TNF-α, IL-6) nfkb_nucleus->gene_expression induces inflammation Inflammation gene_expression->inflammation

Caption: Inhibition of the NF-κB pathway by polyacetylenes.

Conclusion

The significant variation in polyacetylene content among different carrot cultivars underscores the importance of cultivar selection in research and drug development. Purple carrot varieties, such as 'Purple Haze' and 'Deep Purple', have been shown to be particularly rich in these bioactive compounds.[5][7] The provided experimental protocol offers a reliable method for the quantification of these compounds, enabling researchers to conduct accurate comparative studies. Furthermore, the elucidation of the inhibitory effects of falcarinol-type polyacetylenes on the NF-κB signaling pathway provides a mechanistic basis for their anti-inflammatory and potential chemopreventive properties. This guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry, providing foundational knowledge for the exploration of carrot-derived polyacetylenes as novel therapeutic agents.

References

Validating the therapeutic potential of Falcarindiol 3-acetate for specific diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Falcarindiol (B120969) 3-acetate's therapeutic potential against specific diseases, primarily focusing on cancer and inflammation. Due to the limited availability of studies focusing solely on Falcarindiol 3-acetate, this guide incorporates data from closely related polyacetylenes, such as falcarinol (B191228) and falcarindiol, to provide a broader context for its potential mechanisms and efficacy.

Section 1: Overview of this compound and its Therapeutic Potential

This compound is a naturally occurring polyacetylene found in various plants of the Apiaceae family, including carrots, celery, and parsley.[1] These compounds are known for their bioactive properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities.[2] While research has more extensively covered falcarinol and falcarindiol, this compound is also recognized as a contributor to the overall biological activity of extracts from these plants.[3][4] The therapeutic potential of this compound is primarily linked to its cytotoxic effects on cancer cells and its ability to modulate inflammatory pathways.

Section 2: Therapeutic Target 1: Cancer

Falcarinol-type polyacetylenes have demonstrated notable anti-cancer properties. Studies suggest that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. The primary focus of existing research has been on leukemia and colorectal cancer.

2.1 Leukemia

Preliminary studies have indicated that polyacetylenes, including this compound, exhibit cytotoxicity against leukemia cell lines. In one study, this compound was found to be more cytotoxic than falcarindiol in human lymphoid leukemia cell lines.[5] Another study on a derivative, indoleacetic acid falcarindiol ester, demonstrated its ability to induce granulocytic differentiation in the human promyelocytic leukemia HL-60 cell line, suggesting a potential for differentiation therapy in certain types of leukemia.[6]

Comparison with Standard Leukemia Therapies

A direct comparison with established leukemia treatments is challenging due to the preliminary nature of the research on this compound. However, a conceptual comparison can be made based on the mechanism of action.

Compound/Therapy Mechanism of Action Reported Efficacy (Leukemia Cell Lines) Reference
This compound Induction of apoptosis, cell cycle arrest.More cytotoxic than falcarindiol in lymphoid leukemia cell lines.[5]
Indoleacetic acid falcarindiol ester Induces granulocytic differentiation.Growth inhibition of HL-60 cells at 0.1 and 1.0 µg/mL.[6]
6-mercaptopurine (Standard Chemotherapy) Purine antagonist, inhibits DNA synthesis.Varies depending on cell line and dosage.[5]
Bortezomib (Proteasome Inhibitor) Inhibits proteasomes, leading to apoptosis.Induces apoptosis in various leukemia cell lines.[5]

2.2 Colorectal Cancer

Studies on mixtures of polyacetylenes from carrots, including this compound, have shown inhibitory effects on the proliferation of intestinal cancer cells.[3] While falcarinol is often cited as the most potent of these compounds, synergistic effects between falcarinol, falcarindiol, and this compound have been suggested.[3][7] Research on falcarindiol has shown that it can preferentially kill colon cancer cells over normal colon epithelial cells.[8]

Comparison with Standard Colorectal Cancer Therapies

Standard treatment for colorectal cancer often involves surgery followed by chemotherapy.[9][10][11]

Compound/Therapy Mechanism of Action Reported Efficacy (Colorectal Cancer Models) Reference
Polyacetylene Mixture (incl. This compound) Inhibition of cell proliferation, synergistic effects.Carrot extracts containing falcarinol, falcarindiol, and this compound significantly inhibited Caco-2 cell proliferation.[3]
Falcarindiol Induces endoplasmic reticulum stress, leading to apoptosis.Dose-dependent killing of HCT116 and SW480 human colorectal cancer cells.[8]
5-Fluorouracil (Standard Chemotherapy) Inhibits thymidylate synthase, disrupting DNA synthesis.Standard of care in adjuvant chemotherapy for colorectal cancer.[9]
Oxaliplatin (Standard Chemotherapy) Forms platinum-DNA adducts, inhibiting DNA replication and transcription.Used in combination regimens like FOLFOX for colorectal cancer.[9]

Section 3: Therapeutic Target 2: Inflammation

The anti-inflammatory properties of falcarinol-type polyacetylenes are a significant area of interest. These compounds have been shown to modulate key inflammatory signaling pathways, particularly the NF-κB pathway.[12]

Mechanism of Anti-inflammatory Action

Falcarindiol has been shown to inhibit the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-challenged murine macrophages by suppressing JNK, ERK, and STAT signaling pathways.[13] While direct evidence for this compound is limited, its structural similarity to falcarindiol suggests it may have a similar mechanism.

Comparison with Standard Anti-inflammatory Drugs (NSAIDs)

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common class of drugs used to treat inflammation.[14][15][16][17]

Compound/Therapy Mechanism of Action Key Inflammatory Targets Reference
Falcarindiol (as a proxy) Attenuates MAPK and JAK-STAT signaling pathways.iNOS, TNFα, IL-6, IL-1β[13]
Ibuprofen (NSAID) Non-selective COX-1 and COX-2 inhibitor.Prostaglandins[14]
Celecoxib (NSAID) Selective COX-2 inhibitor.Prostaglandins[16]

Section 4: Experimental Protocols

4.1 Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2 In Vivo Xenograft Tumor Model

This protocol is used to evaluate the in vivo anti-tumor efficacy of a compound.[8]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 colorectal cancer cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at various dosages daily or on a set schedule. A control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

Section 5: Visualizations of Pathways and Workflows

Experimental_Workflow_for_Anticancer_Activity cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., Leukemia, Colorectal) treatment Treatment with This compound cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis xenograft Xenograft Model (Immunodeficient Mice) mtt_assay->xenograft Promising Results in_vivo_treatment Administration of This compound xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

NF_kB_Signaling_Pathway_Inhibition cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degrades & Releases nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb NF-κB-IκBα (Inactive Complex) gene_transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, COX-2) nucleus->gene_transcription falcarindiol_3_acetate This compound (Hypothesized) falcarindiol_3_acetate->ikk Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Section 6: Conclusion and Future Directions

The available evidence, primarily from studies on related polyacetylenes, suggests that this compound holds therapeutic potential, particularly in the fields of oncology and inflammation. Its cytotoxic effects against leukemia and colorectal cancer cells, coupled with its potential to modulate key inflammatory pathways, warrant further investigation.

Future research should focus on:

  • Isolation and Purification: Conducting studies with highly purified this compound to delineate its specific biological activities.

  • Quantitative Analysis: Determining key efficacy parameters such as IC50 and EC50 values across a broader range of cancer cell lines and in various inflammatory models.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Performing comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

  • Synergistic Studies: Investigating potential synergistic effects when combined with standard chemotherapeutic or anti-inflammatory agents to enhance therapeutic outcomes and potentially reduce dosages and side effects.

By addressing these research gaps, a clearer understanding of the therapeutic utility of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Falcarindiol 3-acetate, ensuring a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards identified for the related compound, (3R,8S)-Falcarindiol, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood should be used to avoid inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

The first step in proper hazardous waste disposal is to identify and classify the waste.[2] this compound waste should be classified as "non-halogenated organic waste."

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound waste must be segregated from other waste streams, particularly:

  • Acids and bases

  • Oxidizers

  • Halogenated organic waste

  • Aqueous waste

Step 3: Selection of a Compatible Waste Container

Choose a waste container that is compatible with organic solvents and will not react with the waste.[4]

  • Primary Container: Use a clearly labeled, leak-proof container with a screw-on cap.[4] Glass or chemically resistant plastic bottles are suitable. Do not fill the container to more than 80% capacity to allow for expansion.[3]

  • Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

Step 4: Proper Labeling of the Waste Container

Accurate and detailed labeling is a critical component of hazardous waste management.[3][5] The waste container for this compound must be labeled with a hazardous waste tag that includes the following information:[5]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory location

Step 5: Storage of Hazardous Waste

Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[4] Ensure that incompatible waste types are not stored together.[6]

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5] Do not dispose of this compound down the drain or in the regular trash.[3][5] Chemical waste must be disposed of through a licensed hazardous waste disposal facility.[7]

Quantitative Data Summary

For safe and compliant storage of hazardous waste, adhere to the following quantitative limits.

ParameterGuidelineRationale
Container Fill Level Do not exceed 80% of the container's total volume.To allow for thermal expansion of the liquid and prevent spills.[3]
Storage Time Limit Hazardous waste must be collected within 90 days of the start date on the label.To comply with regulatory requirements and prevent the accumulation of large quantities of hazardous materials.[4]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream may be stored before collection is required.To adhere to quantity limits set by regulatory agencies.[4]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should consult their institution's specific protocols and the manufacturer's recommendations for handling and use of this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Identify as Hazardous Waste (Non-Halogenated Organic) A->B C Select Compatible Container (Leak-proof, <80% full) B->C D Properly Label Container (Name, Date, PI) C->D E Segregate from Incompatible Waste D->E F Store in Secondary Containment E->F G Store in Designated Area F->G H Contact EHS for Pickup G->H I Final Disposal by Licensed Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Falcarindiol 3-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling Falcarindiol 3-acetate in a laboratory setting. The following procedures are based on general best practices for handling research chemicals with limited toxicological data. Researchers should always conduct a risk assessment for their specific use of this compound and consult with their institution's environmental health and safety department.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles. If there is a significant splash risk, use of safety goggles is required.
Body Laboratory coatA fully buttoned lab coat provides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodHandling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational and Disposal Plan

A clear plan for the handling and disposal of this compound is necessary to maintain a safe laboratory environment.

Procedure Step-by-Step Guidance
Receiving and Storage 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Store in a cool, dry, and well-ventilated area away from incompatible materials. 3. Keep the container tightly closed when not in use.
Handling and Use 1. Conduct all manipulations of the solid compound or concentrated solutions within a chemical fume hood. 2. Use appropriate PPE as outlined in the table above. 3. Avoid creating dust when handling the solid. 4. For solutions, use a calibrated pipette or syringe to transfer the liquid. 5. After handling, wash hands thoroughly with soap and water.
Spill Cleanup 1. In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). 2. Collect the absorbed material into a sealed container for proper disposal. 3. For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal 1. All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal. 3. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe hood Work in Chemical Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment spill Spill? experiment->spill waste Collect Waste experiment->waste cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->waste No cleanup->waste dispose Dispose as Hazardous Waste waste->dispose end End dispose->end

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。